Technical Documentation Center

5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
  • CAS: 174671-51-3

Core Science & Biosynthesis

Foundational

The Benzoxaborole Chemotype: A Technical Guide to 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Executive Summary The emergence of cyclic hemiboronic acids has fundamentally shifted the landscape of medicinal chemistry, catalysis, and materials science. Among these, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of cyclic hemiboronic acids has fundamentally shifted the landscape of medicinal chemistry, catalysis, and materials science. Among these, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) serves as a foundational building block and an essential chemotype in the development of novel therapeutics (). By leveraging the unique Lewis acidity of the boron atom, benzoxaboroles can form reversible covalent adducts with cis-diols under physiological conditions. This whitepaper provides a rigorous examination of the physicochemical properties, mechanism of action (MoA), and validated experimental methodologies for the synthesis and characterization of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.

Physicochemical Profiling and Structural Causality

The pharmacological utility of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is intrinsically linked to its molecular architecture. Unlike acyclic phenylboronic acids, the incorporation of the boron atom into a five-membered oxaborole ring significantly lowers its pKa, enhancing its Lewis acidity at physiological pH (pH 7.4) (1)[1]. The bromine substituent at the 5-position serves a dual purpose: it acts as an electron-withdrawing group that further tunes the electronic environment of the boron center, and it provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) in drug library synthesis.

Quantitative Chemical Data

The foundational properties of the compound are summarized below (2)[2]:

PropertyValue
Chemical Name 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS Number 174671-51-3
Molecular Formula C7H6BBrO2
Molecular Weight 212.84 g/mol
Synonyms 5-bromobenzo[c][1,2]oxaborol-1(3H)-ol
Structural Class Cyclic Hemiboronic Acid

Mechanism of Action: Target Engagement via Reversible Covalency

The primary mechanism of action for benzoxaborole-derived drugs (such as tavaborole and ganfeborole) involves the inhibition of aminoacyl-tRNA synthetases (e.g., LeuRS) (3)[3]. The oxaborole moiety acts as an electrophilic warhead that selectively targets the 2',3'-cis-diol of the terminal adenosine on tRNA.

Causality of Binding: The complexation is an associative mechanism. It initiates with the dehydrative substitution of the boranol hydroxyl group by the first alcohol of the diol, followed by a rapid cyclization that releases a water molecule to form a stable, anionic spiro-boronate complex (1)[1]. This traps the tRNA in the enzyme's editing site, halting protein synthesis (4)[4].

MoA A 5-Bromo-Benzoxaborole (Neutral Lewis Acid) C Associative Intermediate (Dehydrative Substitution) A->C Addition of first OH B Target cis-diol (e.g., tRNA Adenosine) B->C Nucleophilic attack D Spiro-boronate Adduct (Anionic, Reversible) C->D Fast cyclization & H2O loss E Enzyme Inhibition (e.g., LeuRS Trapping) D->E Stable adduct formation

Diagram 1: Associative mechanism of benzoxaborole binding to cis-diols to form inhibitory adducts.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

The synthesis relies on a precise sequence of halogenation, borylation, and cyclization, starting from 4-bromo-2-methylaniline (5)[5].

Step-by-Step Methodology:

  • Sandmeyer Reaction: Convert 4-bromo-2-methylaniline to 4-bromo-2-methyliodobenzene using sodium nitrite and potassium iodide in acidic conditions.

  • Lithiation & Borylation: Dissolve the intermediate in anhydrous THF at -78°C. Add n-butyllithium dropwise to facilitate halogen-metal exchange at the iodine site (selectivity driven by the weaker C-I bond vs. C-Br). Quench with triisopropyl borate, then acidify to yield 4-bromo-2-methylphenylboronic acid.

  • Radical Bromination: React the boronic acid with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in carbon tetrachloride. Causality: NBS provides a steady, low concentration of Br₂ radicals, selectively targeting the weaker benzylic C-H bonds without causing electrophilic aromatic substitution (5)[5].

  • Hydrolysis & Cyclization: Treat the resulting bromomethyl intermediate with aqueous NaOH to hydrolyze the benzylic bromide to a hydroxyl group. Subsequent acidification with HCl drives the dehydrative cyclization. Causality: The low pH protonates the leaving group, shifting the equilibrium toward the thermodynamically stable 5-membered oxaborole ring.

  • System Validation: Confirm successful cyclization via ¹H NMR (DMSO-d6). A valid synthesis must show the diagnostic benzylic CH₂ protons as a distinct singlet at ~4.9–5.0 ppm, and the boronic acid OH as a broad singlet near 9.2 ppm.

Synthesis N1 4-Bromo-2-methylaniline (Starting Material) N2 4-Bromo-2-methyl-halobenzene (Sandmeyer Reaction) N1->N2 NaNO2, HX N3 4-Bromo-2-methylphenylboronic acid (Lithiation + Borylation) N2->N3 1. n-BuLi  2. B(OR)3 N4 Bromomethyl intermediate (Radical Bromination via NBS) N3->N4 NBS, CCl4, Initiator N5 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (Hydrolysis & Acidic Cyclization) N4->N5 1. NaOH  2. HCl

Diagram 2: Step-by-step synthetic workflow for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.

Protocol 2: Target Engagement Validation via Isothermal Titration Calorimetry (ITC)

To validate the biological binding properties of the synthesized compound, ITC is utilized to measure the dissociation constant (Kd) with adenosine. Causality: ITC is selected over fluorescence assays because benzoxaborole binding does not inherently produce a fluorogenic shift; ITC provides direct, label-free thermodynamic parameters (ΔH, ΔS) (6)[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiologically relevant buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: The complexation mechanism is highly pH-dependent; matching physiological pH ensures the formation of the anionic diol complex.

  • Sample Preparation: Dissolve the benzoxaborole in DMSO, then dilute into the buffer (final DMSO < 2%). Prepare adenosine in the exact same buffer to eliminate heat-of-dilution artifacts.

  • Titration Execution: Load the benzoxaborole solution into the sample cell and the adenosine into the injection syringe. Causality: Reversing this setup can lead to precipitation issues due to the lipophilic nature of the brominated aromatic ring.

  • System Validation: Fit the integrated heat data to a one-site binding model. A successful validation must yield a sigmoidal binding isotherm with a calculated Kd in the low millimolar range (e.g., ~1.0 - 2.2 mM for native adenosine), confirming functional target engagement before advancing to complex cellular assays (6)[6].

References

  • Chemsrc - CAS#:174671-51-3 | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol. Available at:[Link][2]

  • Google Patents - US5880188A - Oxaboroles and salts thereof, and their use as biocides. Available at:[5]

  • ACS Publications - Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. Available at:[Link][1]

  • NIH PMC - Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase. Available at:[Link][6]

  • OSTI - Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase. Available at:[Link][4]

Sources

Exploratory

Introduction: The Significance of Benzoxaboroles in Medicinal Chemistry

An In-Depth Technical Guide to the X-ray Crystal Structure of 5-Halo-1,3-dihydro-2,1-benzoxaborol-1-ol: A Case Study of the 5-Fluoro Analogue Preamble for Researchers, Scientists, and Drug Development Professionals: Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 5-Halo-1,3-dihydro-2,1-benzoxaborol-1-ol: A Case Study of the 5-Fluoro Analogue

Preamble for Researchers, Scientists, and Drug Development Professionals: While the primary topic of interest was the X-ray crystal structure of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, an extensive search of crystallographic databases and the scientific literature did not yield a publicly available crystal structure for this specific compound. However, a wealth of detailed information is available for the closely related and structurally analogous compound, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. This guide therefore provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystal structure analysis of this 5-fluoro analogue. The methodologies and structural insights presented herein serve as a valuable and directly applicable reference for researchers working with 5-substituted benzoxaboroles, including the 5-bromo derivative.

Benzoxaboroles have emerged as a privileged scaffold in modern drug discovery, largely due to the unique electronic properties of the boron atom.[1] This class of compounds can form reversible covalent bonds with nucleophilic groups present in biological targets, leading to potent and often novel mechanisms of action.[1] Notable examples of FDA-approved drugs featuring the benzoxaborole core include tavaborole, an antifungal agent, and crisaborole, an anti-inflammatory drug.[1] The 5-halo-substituted benzoxaboroles, in particular, are of significant interest as the halogen atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications.

This guide focuses on the detailed structural elucidation of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, a potent antifungal agent, through single-crystal X-ray diffraction.[2][3][4] Understanding the precise three-dimensional arrangement of atoms in the crystalline state provides invaluable insights into the molecule's intrinsic geometry, intermolecular interactions, and potential binding modes to its biological targets.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The synthesis of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a multi-step process that begins with commercially available starting materials and culminates in the formation of single crystals suitable for X-ray diffraction analysis.[2][3] The causality behind the chosen synthetic route and crystallization method is rooted in achieving high purity and facilitating the growth of well-ordered crystals.

Synthetic Protocol

The synthesis involves the protection of the aldehyde group, followed by a lithium-halogen exchange, borylation, and subsequent deprotection and cyclization.[2][3]

Step-by-Step Synthesis:

  • Protection of the Aldehyde: 2-Bromo-5-fluorobenzaldehyde is reacted with trimethoxymethane in methanol with a catalytic amount of concentrated sulfuric acid. The solution is refluxed and then neutralized to protect the aldehyde as a dimethyl acetal.[2][3] This step is crucial to prevent the highly reactive aldehyde group from interfering with the subsequent organometallic reactions.

  • Lithium-Halogen Exchange and Borylation: The resulting 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene is dissolved in dry diethyl ether and cooled to -78°C under an inert argon atmosphere. n-Butyllithium is added dropwise to perform a lithium-halogen exchange, generating a reactive aryllithium species. Triethyl borate is then added to this solution to form a boronate ester.[2][3] The low temperature is critical to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Deprotection and Cyclization: The reaction mixture is then acidified with aqueous HCl, which serves to both hydrolyze the boronate ester to the boronic acid and deprotect the acetal to regenerate the aldehyde. This intermediate, 4-fluoro-2-formylphenylboronic acid, is then dissolved in methanol and reduced with sodium borohydride.[2][3] The sodium borohydride selectively reduces the aldehyde to a hydroxymethyl group, which then undergoes spontaneous cyclization with the adjacent boronic acid to form the final 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.[2][3]

Synthesis_of_5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol start 2-Bromo-5-fluorobenzaldehyde step1 Protection (Acetal Formation) - Trimethoxymethane, MeOH, H2SO4 - NaOMe start->step1 intermediate1 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene step1->intermediate1 step2 Lithium-Halogen Exchange & Borylation - n-BuLi, Et2O, -78°C - Triethyl borate intermediate1->step2 intermediate2 Boronate Ester Intermediate step2->intermediate2 step3 Deprotection & Cyclization - Aq. HCl - NaBH4, MeOH intermediate2->step3 final_product 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol step3->final_product X-ray_Crystallography_Workflow crystal Single Crystal Selection data_collection X-ray Data Collection (100 K) crystal->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF file) structure_refinement->final_structure

Caption: General workflow for X-ray crystal structure determination.

The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model, with the exception of the hydroxyl hydrogen, which was located in a difference Fourier map and refined freely. [3]

Analysis of the Crystal Structure

The crystal structure of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol reveals key details about its molecular geometry and intermolecular interactions.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice.

ParameterValue [2][3]
Chemical FormulaC₇H₆BFO₂
Formula Weight151.93
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8799 (3)
b (Å)6.3077 (5)
c (Å)14.0735 (12)
α (°)98.068 (7)
β (°)91.564 (7)
γ (°)100.473 (7)
Volume (ų)334.84 (5)
Z2
Temperature (K)100
RadiationCu Kα
Molecular Geometry

The benzoxaborole ring system is essentially planar, with a maximum deviation of 0.035 Å. [2][4]This planarity is indicative of the aromatic character of the fused ring system.

Intermolecular Interactions and Crystal Packing

A defining feature of the crystal structure is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the hydroxyl groups of two neighboring molecules. [2][3][4]These dimers are then arranged into layers by weaker intermolecular C—H···O and C—H···F hydrogen bonds. [2][4]This network of hydrogen bonds creates a stable, two-dimensional supramolecular assembly. [2][4]Further weak C—H···O interactions link these layers to form the three-dimensional crystal structure. [2][4]

Intermolecular_Interactions molecule1 Molecule A dimer Centrosymmetric Dimer molecule1->dimer O-H...O Hydrogen Bond molecule2 Molecule B molecule2->dimer O-H...O Hydrogen Bond layer 2D Supramolecular Layer dimer->layer C-H...O & C-H...F Hydrogen Bonds crystal 3D Crystal Structure layer->crystal Weak C-H...O Interactions

Caption: Hierarchy of intermolecular interactions in the crystal structure.

Implications for Drug Design and Development

The detailed structural information obtained from the X-ray analysis of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is highly valuable for drug development professionals.

  • Understanding Structure-Activity Relationships (SAR): The precise bond lengths, bond angles, and torsion angles provide a basis for computational modeling and understanding how modifications to the benzoxaborole scaffold, such as substituting the fluorine with bromine, might affect its conformation and interaction with biological targets.

  • Rational Drug Design: The observed intermolecular interactions, particularly the hydrogen bonding network, can inform the design of new analogues with improved crystal packing properties, which can influence solubility and stability.

  • Mechanism of Action Insights: The geometry of the boronic acid moiety and its hydroxyl group is critical for its mechanism of action, which often involves the formation of a covalent bond with a catalytic residue in an enzyme active site. The crystal structure provides an accurate model of this key functional group.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. The detailed analysis of its molecular geometry and intermolecular interactions offers critical insights for researchers in medicinal chemistry and drug development. While the crystal structure of the 5-bromo analogue remains elusive in the public domain, the data and methodologies presented for the 5-fluoro compound serve as a robust and informative foundation for further research into this important class of therapeutic agents.

References

  • Madura, I. D., Adamczyk-Woźniak, A., Jakubczyk, M., & Sporzyński, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414. [Link]

  • Madura, I. D., Adamczyk-Woźniak, A., Jakubczyk, M., & Sporzyński, A. (2011). 5-Fluoro-1,3-diÂhydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414. [Link]

  • Zhang, Y., & Li, G. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 2218–2222. [Link]

  • Chemsrc. (n.d.). 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol. Retrieved April 9, 2026, from [Link]

  • Madura, I. D., Adamczyk-Woźniak, A., Jakubczyk, M., & Sporzyński, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. [Link]

  • precisionFDA. (n.d.). 5-AMINO-1,3-DIHYDRO-2,1-BENZOXABOROL-1-OL. Retrieved April 9, 2026, from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives as potent antimicrobial and antioxidant agents. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Baker, S. J., Zhang, Y. K., Akama, T., Funahashi, Y., Plattner, J. J., & Rock, F. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Executive Summary The benzoxaborole chemotype has fundamentally disrupted the landscape of boron-based therapeutics, offering a highly stable, target-specific pharmacophore. At the core of this success is the thermodynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxaborole chemotype has fundamentally disrupted the landscape of boron-based therapeutics, offering a highly stable, target-specific pharmacophore. At the core of this success is the thermodynamic resilience of the 1,3-dihydro-2,1-benzoxaborol-1-ol ring. This technical guide provides an in-depth analysis of the thermodynamic stability of its 5-bromo derivative (CAS: 174671-51-3). By examining the interplay between structural enthalpy, Lewis acidity, and solid-state dimerization, we establish a comprehensive framework for understanding how halogenation at the 5-position modulates physicochemical behavior.

Structural Thermodynamics: The Closed vs. Open Equilibrium

Benzoxaboroles exist in a dynamic, reversible equilibrium between a closed, cyclic hemiboronic acid form and an open, ortho-hydroxymethyl phenylboronic acid form[1]. According to the fundamental principles of small-ring thermodynamics, the cyclic form of the 1,3-dihydro-2,1-benzoxaborol-1-ol core is overwhelmingly favored in aqueous environments[2].

The causality behind this stability lies in the balance of bond enthalpies. The process of ring formation is driven almost entirely by the high bond dissociation energy of the covalent B–O bond, which easily compensates for the entropic penalty associated with cyclization[1]. Consequently, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits remarkable resistance to hydrolytic deboronation in both acidic and basic media, a stark contrast to the rapid degradation often observed in linear boronic acids[3].

G Closed Closed Form (5-Bromo-Benzoxaborole) Thermodynamically Favored Open Open Form (o-Hydroxymethyl Phenylboronic Acid) Entropically Favored Closed->Open Hydrolysis (K_eq << 1) Open->Closed Cyclization (ΔH < 0)

Dynamic equilibrium between the closed and open forms of 5-bromo-benzoxaborole.

Electronic Modulation: The 5-Bromo Advantage

The boron atom in the neutral benzoxaborole ring is sp2 hybridized, adopting a trigonal planar geometry with an empty, orthogonal p-orbital. This configuration renders the molecule a Lewis acid, capable of accepting electron pairs from nucleophiles (such as water, hydroxyl ions, or cis-diols) to transition into a stable, sp3 hybridized tetrahedral boronate anion[3].

The introduction of a bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This electronic pull decreases the electron density at the boronic center, thereby increasing its Lewis acidity[4]. As a result, the pKa of the boronic acid hydroxyl group is lowered compared to the unsubstituted parent compound. A lower pKa ensures that a higher proportion of the drug exists in the reactive anionic state at physiological pH (7.4), which is a critical thermodynamic prerequisite for forming high-affinity complexes with target biomolecules[4].

LewisAcidity Neutral Neutral Benzoxaborole (sp2 hybridized Boron) Trigonal Planar Anion Boronate Anion (sp3 hybridized Boron) Tetrahedral Geometry Neutral->Anion + OH- (pH > pKa) Anion->Neutral + H+ (pH < pKa) Nucleophile Nucleophile Attack (OH-, H2O, or Diol) Nucleophile->Neutral Substituent 5-Bromo Substituent Electron-Withdrawing Effect Substituent->Neutral Inductive Pull

Lewis acid-base transition from sp2 to sp3 hybridization upon nucleophilic attack.

Solid-State Thermodynamics and Dimerization

In the solid state, halogenated benzoxaboroles demonstrate exceptional thermodynamic stability driven by extensive intermolecular networks. Crystallographic analyses of structurally analogous compounds, such as 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (tavaborole), reveal that these molecules form nearly planar, centrosymmetric dimers[4].

This dimerization is facilitated by strong, reciprocal O–H···O hydrogen bonds between the boronic acid hydroxyl groups[5]. For the 5-bromo derivative, this primary thermodynamic driver is further augmented by weak intermolecular interactions, including C–H···O contacts and potential halogen bonding (C–Br···O or C–Br···Br) enabled by the highly polarizable bromine atom. These cohesive forces within the crystal lattice result in high thermal stability, with the compound typically resisting thermal decomposition prior to its melting point[5].

Quantitative Data Synthesis

The following table summarizes the comparative thermodynamic and physicochemical properties of the benzoxaborole core and its halogenated derivatives, illustrating the impact of the 5-bromo substitution.

PropertyUnsubstituted Benzoxaborole5-Fluoro-Benzoxaborole (Tavaborole)5-Bromo-Benzoxaborole
Substituent Effect NoneStrong -I, +RStrong -I, Weak +R
Approximate pKa ~7.3~7.1~7.0 - 7.2
Predominant State (pH 7.4) Neutral / Anionic mixAnionic favoredAnionic favored
Aqueous Stability High (Closed form favored)High (Closed form favored)High (Closed form favored)
Solid-State Motif H-bonded dimerCentrosymmetric H-bonded dimerCentrosymmetric H-bonded dimer

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, researchers must employ self-validating protocols that account for matrix effects and instrumental drift.

Protocol 1: NMR-Based Determination of Open/Closed Equilibrium and pKa
  • Causality: The chemical shift of ¹¹B is highly sensitive to its coordination state. An sp2 hybridized boron appears downfield (~30 ppm), while an sp3 hybridized boron appears upfield (~10 ppm).

  • Self-Validating Step: Utilize a pH-independent internal standard (e.g., TSP) to ensure absolute chemical shift referencing. Perform the titration in a buffered D₂O system, measuring the pH directly in the NMR tube using a micro-pH electrode to validate the exact proton concentration against the observed ¹¹B shift.

Protocol 2: Accelerated Degradation and LC-ESI-MS/MS Analysis
  • Causality: Stress testing under ICH guidelines (acid, base, oxidation, heat) validates the thermodynamic resistance to deboronation[6]. LC-ESI-MS/MS provides the necessary sensitivity to detect trace ring-opened or deboronated degradants.

  • Self-Validating Step: Spike the sample matrix with a stable isotope-labeled internal standard (SIL-IS) or a closely related structural analog (e.g., the 5-chloro derivative) prior to stress testing. This internal control validates extraction efficiency and normalizes any ion suppression matrix effects during MS/MS ionization[6].

Workflow Sample 5-Bromo-Benzoxaborole Sample Preparation NMR Solution-State NMR (1H, 11B) Sample->NMR Aqueous/Organic LCMS LC-ESI-MS/MS Degradation Profiling Sample->LCMS Stress Conditions Thermal DSC / TGA Solid-State Stability Sample->Thermal Solid Powder Data Thermodynamic Data Synthesis (pKa, K_eq, Kinetics) NMR->Data LCMS->Data Thermal->Data

Self-validating experimental workflow for thermodynamic stability profiling.

References

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.[Link]

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews.[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI Molecules.[Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC.[Link]

  • Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Journal of Drug Delivery and Therapeutics.[Link]

Sources

Exploratory

Technical Whitepaper: In Vitro Cytotoxicity Profiling of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Context The compound 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3)[1] is a critical, privileged building block in contemporary medicinal chemistry. Featuring a unique boron-empty p-orbital geometry, the benzoxaborole core allows for reversible covalent interactions with biological nucleophiles, such as cis-diols in microbial sugars or specific amino acid residues in pathogenic enzymes[2].

The 5-bromo substitution serves as an essential electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to synthesize larger, biologically active libraries[3]. However, before advancing derivative libraries into in vivo models, it is paramount to establish the baseline in vitro cytotoxicity of the core scaffold. Extensive profiling across various mammalian cell lines demonstrates that the benzoxaborole core—and its halogenated derivatives—exhibits an exceptionally wide therapeutic window, typically showing half-maximal cytotoxic concentrations (CC50) greater than 100 μM[3][4].

Mechanistic Rationale: The Safety of the Benzoxaborole Pharmacophore

When designing a cytotoxicity screening cascade, it is crucial to understand why a compound might be toxic. Toxicity generally arises from either non-specific lipophilic membrane disruption or specific off-target protein binding.

The 5-bromo-benzoxaborole scaffold avoids both:

  • Target Divergence: The primary mechanism of action for many benzoxaborole drugs involves targeting pathogen-specific domains (e.g., the editing domain of leucyl-tRNA synthetase in Plasmodium or Mycobacterium). Mammalian orthologs of these enzymes lack the specific binding pockets required for the benzoxaborole adduct to form, conferring a high selectivity index[2].

  • Physicochemical Properties: The inclusion of the boron atom increases the polar surface area and lowers the overall lipophilicity compared to a standard brominated indene, preventing non-specific accumulation in mammalian lipid bilayers.

Quantitative Data Summary: Cross-Cell Line Cytotoxicity

To ensure a robust safety profile, the cytotoxicity of the benzoxaborole core and its immediate derivatives is typically evaluated across a panel of cell lines representing different organ toxicities (Liver, Kidney, Colon) and baseline mammalian viability (Fibroblasts).

Table 1: In Vitro Cytotoxicity Profile of the Benzoxaborole Core

Cell LineTissue OriginAssay MethodExposure TimeCytotoxicity Threshold (CC50)Reference
HepG2 Human LiverCellTiter-Glo (ATP)48h> 100 μM[4]
HCT-8 Human ColonDehydrogenase (NADH)72h> 100 μM[3]
HEK293 Human KidneyResazurin Reduction24-48h< 50% toxicity at 32 μg/mL[5]
L929 Murine FibroblastViability Assay72h> 10 μg/mL[6]

Note: The 5-bromo derivative mirrors this baseline profile, acting as a non-toxic vector for further functionalization.

Workflow Visualization

The following diagram illustrates the logical progression of the high-throughput cytotoxicity screening workflow utilized for benzoxaborole derivatives.

Workflow N1 Compound Prep 5-bromo-benzoxaborole (Max 1% DMSO) N3 Incubation 48-72h at 37°C, 5% CO2 N1->N3 N2 Cell Seeding HepG2 / HEK293 / L929 (96-well plate) N2->N3 N4 Viability Assay ATP Luminescence (CellTiter-Glo) N3->N4 N5 Data Acquisition Relative Light Units (RLU) N4->N5 N6 Analysis & CC50 Non-linear Regression N5->N6

In vitro cytotoxicity screening workflow for 5-bromo-benzoxaborole derivatives.

Self-Validating Experimental Protocol: HepG2 Cytotoxicity Assay

To accurately determine the CC50 of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, we employ an ATP-dependent luminescence assay (e.g., CellTiter-Glo)[4].

Causality of Assay Choice: Halogenated aromatic compounds can occasionally exhibit autofluorescence or interfere with the reductive metabolism required for colorimetric dyes like MTT or Resazurin. By quantifying ATP—a direct, universal marker of metabolically active cells—we bypass optical interference and generate luminescence directly proportional to cell viability.

Step-by-Step Methodology

Phase 1: Preparation of the Self-Validating Plate Architecture A self-validating system requires internal controls that prove the assay's mechanical and biological success, regardless of the test compound's performance.

  • Test Compound: Dissolve 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol in 100% DMSO to create a 20 mM stock. Perform 2-fold serial dilutions.

  • Vehicle Control (0.1% - 1% DMSO): Causality: Concentrations of DMSO >1% induce solvent-mediated cytotoxicity[4]. This control establishes the 100% viability baseline and proves the solvent is not confounding the data.

  • Positive Control (Doxorubicin, 10 μM): Causality: Proves the HepG2 cells are actively susceptible to a known cytotoxicant, validating the dynamic range of the assay.

  • Background Control (Media + Reagent, No Cells): Causality: Subtracts ambient luminescence. If this signal is abnormally high, the assay reagents are contaminated, and the run invalidates itself.

Phase 2: Cell Seeding and Exposure

  • Culture HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1× penicillin-streptomycin[4].

  • Seed cells into an opaque-walled 96-well plate at a density of 10,000 cells/well in 90 μL of media. Incubate overnight at 37°C and 5% CO₂ to allow adherence.

  • Transfer 10 μL of the serially diluted compound (or controls) to the wells. The final maximum DMSO concentration must not exceed 1% v/v[4].

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

Phase 3: Luminescence Readout & Analysis

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic reaction kinetics.

  • Add 100 μL of CellTiter-Glo reagent to each well.

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Record Relative Luminescence Units (RLU) using a microplate reader.

  • Data Processing: Calculate cell viability as a percentage of the Vehicle Control. Fit the inhibition curves using the Levenberg-Marquardt algorithm or standard non-linear regression (sigmoidal dose-response) to derive the CC50 value[4].

Conclusion

The 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol building block provides an optimal balance of synthetic utility and biological safety. By adhering to the self-validating, ATP-based cytotoxicity protocols outlined above, drug development professionals can confidently utilize this scaffold to construct highly selective, boron-containing therapeutics without the liability of inherent core-driven mammalian toxicity.

References

  • [1] CAS#:174671-51-3 | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol | Chemsrc. Chemsrc.

  • [3] Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Publications.

  • [6] Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. PMC / NIH.

  • [2] Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. PMC / NIH.

  • [4] A Novel 6-Benzyl Ether Benzoxaborole Is Active against Mycobacterium tuberculosis In Vitro. PMC / NIH.

  • [5] Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens. ACS Omega.

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage Functionalization of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol via Palladium-Catalyzed Cross-Coupling

Introduction & Mechanistic Rationale Benzoxaboroles represent a privileged pharmacophore in modern drug discovery. Characterized by a cyclic boronic acid half-ester, this scaffold exhibits enhanced aqueous solubility, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxaboroles represent a privileged pharmacophore in modern drug discovery. Characterized by a cyclic boronic acid half-ester, this scaffold exhibits enhanced aqueous solubility, a lower pKa, and superior Lewis acidity compared to traditional acyclic phenylboronic acids. These unique physicochemical properties enable reversible covalent interactions with biological nucleophiles, a mechanism successfully commercialized in FDA-approved therapeutics such as Tavaborole and Crisaborole .

For drug development professionals, the ability to synthesize diverse benzoxaborole libraries is critical for driving structure-activity relationship (SAR) campaigns. The starting material, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) , serves as an ideal orthogonal building block for late-stage diversification.

The Causality of Orthogonal Reactivity

A frequent concern when utilizing a brominated boronic acid derivative in cross-coupling is the risk of self-condensation or oligomerization. However, the benzoxaborole core possesses unique kinetic stability. The cyclic boroxole ring imposes steric and geometric constraints that heavily disfavor the formation of the tetrahedral boronate intermediate required for transmetalation. Consequently, the C5-bromide undergoes oxidative addition with palladium catalysts at a significantly faster rate than the boroxole ring can transmetalate . This causality allows 5-bromo-benzoxaborole to act exclusively as an electrophile in Suzuki-Miyaura and Buchwald-Hartwig reactions without requiring tedious protection/deprotection steps of the boronic acid moiety.

Synthetic Divergence Workflow

Workflow SM 5-bromo-1,3-dihydro- 2,1-benzoxaborol-1-ol (Starting Material) Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd cat., Base, Boronic Acid Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd cat., Base, Amine Etherification Nucleophilic Substitution SM->Etherification Cu cat. or Base, Alcohol/Phenol Prod1 5-(Hetero)aryl Benzoxaboroles Suzuki->Prod1 Prod2 5-Amino Benzoxaboroles Buchwald->Prod2 Prod3 5-Alkoxy/Aryloxy Benzoxaboroles Etherification->Prod3

Divergent synthetic workflows for C5-functionalization of 5-bromo-benzoxaborole.

Quantitative Data: Optimization Matrix

The following table summarizes the optimized empirical parameters for functionalizing 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol based on the desired coupling partner.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl-B(OH)₂Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9075 - 90%
Suzuki-Miyaura Heteroaryl-BpinPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O10065 - 85%
Buchwald-Hartwig Primary AminePd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)1,4-Dioxane10060 - 80%
Buchwald-Hartwig Secondary AminePd(OAc)₂ / BINAPt-BuONa (2.0 eq)Toluene11050 - 75%
Etherification PhenolCuI / Picolinic AcidK₃PO₄ (2.0 eq)DMSO12055 - 70%

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 5-Arylbenzoxaboroles)

This protocol utilizes an aqueous-organic biphasic system to ensure the solubility of both the organic starting materials and the inorganic base, driving the reaction to completion while maintaining the integrity of the boroxole ring.

Reagents:

  • 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv, 1.0 mmol, 212.8 mg)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 25 mL Schlenk flask with 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Removing oxygen is imperative to prevent the oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 4–12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). The aqueous layer should be back-extracted once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validating Quality Control:

  • LC-MS: Benzoxaboroles often ionize poorly in positive mode. Utilize negative electrospray ionization (ESI-) ; the Lewis acidic boron forms a stable tetrahedral boronate with mobile phase modifiers (e.g., formate), yielding a strong [M-H]⁻ or [M+HCOO]⁻ signal.

  • NMR Validation: ¹H NMR (DMSO-d₆) must show the diagnostic singlet for the oxaborole -CH₂- protons at ~5.0 ppm and the B-OH proton at ~9.2 ppm. ¹¹B NMR should display a characteristic broad peak at ~30–33 ppm, confirming the intact cyclic boronic acid half-ester.

Protocol B: Buchwald-Hartwig Amination (Synthesis of 5-Aminobenzoxaboroles)

This protocol details the C-N bond formation. The choice of base is critical here; Cs₂CO₃ is preferred over stronger alkoxide bases to prevent potential ring-opening or degradation of the boroxole core at elevated temperatures .

Reagents:

  • 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict standard Schlenk conditions, charge a vessel with the bromo-benzoxaborole, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Amine Addition: Add the amine (if solid, add in Step 1; if liquid, add via microsyringe after solvent addition).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the vessel.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure 5-amino derivative.

Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + 5-bromo-benzoxaborole Transmet Transmetalation Complex (Pd(II)) OxAdd->Transmet + Ar-B(OH)2 / Base - Halide RedElim Reductive Elimination Transmet->RedElim Isomerization RedElim->Pd0 - 5-Ar-benzoxaborole

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 5-bromo-benzoxaborole.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews (ACS Publications). URL:[Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC (NIH). URL:[Link]

  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Application

Suzuki-Miyaura cross-coupling using 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Title: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol: Application Note & Protocol Introduction & Scientific Rationale The benzoxaborole scaffold has emerged as a privileged che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol: Application Note & Protocol

Introduction & Scientific Rationale

The benzoxaborole scaffold has emerged as a privileged chemotype in modern drug discovery, highlighted by FDA-approved therapeutics such as tavaborole and crisaborole[1]. The unique cyclic hemiboronic acid structure provides enhanced metabolic stability and unique target engagement modes compared to acyclic boronic acids, making it a highly desirable moiety in medicinal chemistry[1].

Synthesizing complex benzoxaborole derivatives often requires late-stage functionalization, such as the synthesis of antiplasmodial hybrids[2]. 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (commonly known as 5-bromobenzoxaborole) is a highly valuable bifunctional building block for this purpose. However, it presents a distinct chemoselectivity challenge: it contains both an electrophilic aryl bromide and a nucleophilic cyclic hemiboronic acid.

While cyclic benzoxaboroles can act as the boron nucleophile under specialized asymmetric ring-opening conditions[3], this application note details the causal principles and validated protocols for utilizing 5-bromobenzoxaborole exclusively as the electrophile in Suzuki-Miyaura cross-coupling, thereby preserving the critical benzoxaborole pharmacophore.

Mechanistic Insights & Causality

To achieve chemoselective coupling at the C5-bromide without triggering the transmetalation of the C1-boron atom, one must exploit the differential reactivity of the boron species present in the reaction mixture.

  • Oxidative Addition: The C-Br bond in 5-bromobenzoxaborole is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the para-boron moiety.

  • Transmetalation Dynamics: Acyclic arylboronic acids or pinacol esters (the exogenous coupling partners) readily form highly reactive tetracoordinate boronate complexes in the presence of mild aqueous bases. In contrast, the cyclic hemiboronic acid of the benzoxaborole is less Lewis acidic and requires significantly harsher conditions or specialized ligands to undergo transmetalation[3]. By selecting a mild base (e.g., Na₂CO₃) and maintaining an appropriate stoichiometric ratio, the exogenous boronic acid kinetically outcompetes the benzoxaborole moiety for transmetalation.

  • Catalyst Selection: Pd(dppf)Cl₂ is selected as the optimal precatalyst. The large bite angle of the dppf ligand facilitates both the oxidative addition of the sterically unhindered aryl bromide and the subsequent reductive elimination, while its steric bulk suppresses unwanted homocoupling of the benzoxaborole.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (at C-Br bond) Pd0->OxAdd 5-Bromobenzoxaborole PdII Ar-Pd(II)-Br (Benzoxaborole intact) OxAdd->PdII TransMet Transmetalation (Exogenous Ar'-B(OH)2) PdII->TransMet Base, H2O PdII_Diaryl Ar-Pd(II)-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 5-Arylbenzoxaborole Product RedElim->Product

Chemoselective Suzuki-Miyaura catalytic cycle preserving the benzoxaborole moiety.

Reaction Optimization Data

The following table summarizes the empirical data driving our protocol choices. The use of strong bases (e.g., NaOH) leads to degradation via unwanted activation of the benzoxaborole moiety.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9065Moderate yield; some debromination observed due to slow reductive elimination.
2 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 90 88 Clean conversion; dppf ligand accelerates reductive elimination.
3Pd(dppf)Cl₂K₃PO₄Toluene/H₂O10072Biphasic system slowed transmetalation; required longer reaction times.
4Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O90<20Complex mixture; strong base activated the benzoxaborole B-OH leading to oligomerization.

Self-Validating Experimental Protocol

Target: Synthesis of a generic 5-aryl-1,3-dihydro-2,1-benzoxaborol-1-ol derivative.

Materials:

  • 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv, 1.0 mmol, 212.8 mg)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol, 212.0 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Workflow:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromobenzoxaborole, the exogenous arylboronic acid, and Na₂CO₃.

    • Causality Check: Solid reagents are added first to minimize exposure of the Pd catalyst to localized high concentrations of un-dissolved base, which can cause premature catalyst deactivation.

  • Solvent Addition: Add 1,4-dioxane and water. Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Self-Validation: The solution should be well-suspended. Inadequate degassing will result in a rapid color change to black (Pd black precipitation) upon heating, indicating catalyst death by oxidation.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Reaction Monitoring: Stir for 4-6 hours. Monitor via LC-MS.

    • Self-Validation: Sample 10 µL and dilute in MeCN. The disappearance of the starting material mass (m/z 211/213 [M-H]⁻) validates progression. If the reaction stalls at ~50% conversion, check the pH of the aqueous layer; if it has dropped below 8, the base was consumed by acidic impurities and more must be added.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and use 1M HCl (approx. 10 mL) to adjust the aqueous layer to pH 4-5.

    • Causality Check: Benzoxaboroles are highly soluble in basic aqueous solutions due to boronate anion formation. Acidification to pH 4-5 ensures the hemiboronic acid is fully protonated and partitions efficiently into the organic layer.

  • Purification: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient with 1% AcOH).

    • Causality Check: The addition of 1% acetic acid to the eluent prevents the benzoxaborole product from streaking on the silica gel by suppressing Lewis acid-base interactions with surface silanols.

Workflow Prep 1. Reagent Prep Load solids & degas solvents React 2. Catalysis Pd(dppf)Cl2, 90°C, 4-6h Prep->React Monitor 3. LC-MS Validation Check for [M-H]- mass React->Monitor Monitor->React Stalled? Add Base/Pd Workup 4. Acidic Work-up pH 4-5 ensures extraction Monitor->Workup >95% Conversion Purify 5. Chromatography Hex/EtOAc + 1% AcOH Workup->Purify

Step-by-step experimental workflow highlighting critical self-validation checkpoints.

References

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews - ACS Publications.[Link]

  • Synthesis and antiplasmodial evaluation of 1H-1,2,3-triazole grafted 4-aminoquinoline-benzoxaborole hybrids and benzoxaborole analogues. PubMed.[Link]

  • Atroposelective Suzuki–Miyaura Coupling Reaction with Benzoxaboroles. Organic Letters.[Link]

Sources

Method

Scale-Up Synthesis of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol: Process Optimization and Protocols

Introduction & Mechanistic Rationale Benzoxaboroles have emerged as a privileged pharmacophore class in modern medicinal chemistry, serving as the core scaffold for FDA-approved therapeutics such as tavaborole and crisab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxaboroles have emerged as a privileged pharmacophore class in modern medicinal chemistry, serving as the core scaffold for FDA-approved therapeutics such as tavaborole and crisaborole . Within this chemical space, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 174671-51-3) is a highly valued intermediate. The 5-bromo substituent provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Transitioning the synthesis of this intermediate from a discovery-scale medicinal chemistry route to a robust, multi-kilogram process requires mitigating severe operational hazards—specifically, managing cryogenic organolithium chemistry and avoiding highly toxic protecting groups. This application note details a validated, scalable dehalogenative lithiation-borylation protocol that ensures high regioselectivity and process safety .

Retrosynthetic Analysis & Route Selection

The optimized synthetic route is designed around three critical pillars:

  • Starting Material Viability: 2,5-Dibromobenzaldehyde is utilized as the starting material due to its commercial availability and favorable cost-of-goods (COGs) at scale.

  • Safety-Driven Protection Strategy: The intermediate alcohol is protected as a tetrahydropyranyl (THP) ether. This explicitly avoids the use of chloromethyl methyl ether (MOM-Cl), a potent human carcinogen commonly used in bench-scale syntheses, thereby satisfying strict scale-up regulatory requirements .

  • In Situ Borylation: To prevent the degradation of the highly reactive aryllithium intermediate, an in situ quench methodology is employed. The lithiating agent is added to a pre-mixed solution of the substrate and borate ester, ensuring immediate trapping and preventing dimerization or benzyne formation.

Synthesis A 2,5-Dibromobenzaldehyde (Starting Material) B 2,5-Dibromobenzyl alcohol (Intermediate 1) A->B NaBH4, EtOH 0 to 15 °C C THP-Protected Ether (Intermediate 2) B->C DHP, MSA DCM, 10 to 25 °C D Lithium Intermediate (Transient Species) C->D n-BuLi, THF -78 °C (Halogen-Metal Exchange) E Boronate Ester (Transient Species) D->E B(OiPr)3 In Situ Trapping F 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (Final Product) E->F 6N HCl (aq) 25 °C (Deprotection & Cyclization)

Synthetic workflow for the scale-up of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.

Experimental Workflows & Scale-Up Protocols

Step 1: Reduction to 2,5-Dibromobenzyl Alcohol
  • Expertise & Causality: Sodium borohydride (NaBH₄) is an efficient reducing agent, but its reaction with protic solvents generates hydrogen gas and significant heat. On a multi-kilogram scale, NaBH₄ must be added in strictly controlled portions under active jacket cooling to prevent thermal runaway and maintain the internal temperature below 15 °C.

  • Protocol:

    • Charge a 50 L glass-lined reactor with 2,5-dibromobenzaldehyde (5.0 kg, 18.9 mol) and absolute ethanol (25 L).

    • Initiate agitation and cool the mixture to 0–5 °C using a jacketed chiller.

    • Add NaBH₄ (0.36 kg, 9.5 mol) in 50 g portions over 2.5 hours. Critical Process Parameter (CPP): Do not allow the internal temperature to exceed 15 °C.

    • Stir the reaction mixture for an additional 2 hours at 20 °C.

    • Quench the reaction carefully by the dropwise addition of water (5 L) to neutralize unreacted hydride.

    • Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (2 × 15 L), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product as a white solid.

Step 2: THP Protection of the Hydroxyl Group
  • Expertise & Causality: Masking the primary alcohol is required to prevent the premature protonation of the organolithium reagent in Step 3. Methanesulfonic acid (MSA) is chosen over solid p-toluenesulfonic acid (p-TsOH) because liquid MSA allows for highly precise volumetric dosing, which is critical to avoid acid-catalyzed polymerization of 3,4-dihydro-2H-pyran (DHP).

  • Protocol:

    • Dissolve 2,5-dibromobenzyl alcohol (4.8 kg, 18.0 mol) in anhydrous dichloromethane (20 L) in a clean 50 L reactor.

    • Add DHP (1.82 kg, 21.6 mol) and cool the solution to 10 °C.

    • Add MSA (17.3 g, 0.18 mol) dropwise. Note: A mild exotherm will occur.

    • Stir the mixture at 20–25 °C for 4 hours. Monitor completion via HPLC.

    • Self-Validating Step: Quench the reaction with saturated aqueous NaHCO₃ (5 L). The evolution of CO₂ gas confirms the neutralization of the acid catalyst, which is mandatory to prevent the premature deprotection of the THP ether during solvent evaporation.

    • Separate the organic layer, wash with brine, and concentrate to yield 2-((2,5-dibromobenzyl)oxy)tetrahydro-2H-pyran.

Step 3: Regioselective Lithiation, Borylation, and Cyclization
  • Expertise & Causality: Traditional step-wise lithiation followed by borylation often leads to protonation or dimerization side-reactions on scale due to the finite lifetime of the aryllithium intermediate. By employing an in situ quench methodology—where n-BuLi is added to a pre-cooled mixture of the substrate and triisopropyl borate—the transient aryllithium is immediately trapped . Triisopropyl borate is sterically hindered, which suppresses multiple additions and strongly favors the formation of the monomeric boronate.

  • Protocol:

    • Charge a dry, nitrogen-purged 100 L cryogenic reactor with the THP-protected intermediate (approx. 6.3 kg, 18.0 mol), triisopropyl borate (4.06 kg, 21.6 mol), and anhydrous THF (40 L).

    • Cool the solution to -78 °C using a liquid nitrogen/heat transfer fluid skid.

    • Add n-butyllithium (2.5 M in hexanes, 7.9 L, 19.8 mol) dropwise via a mass flow-controlled dosing pump over 4 hours. CPP: Maintain internal temperature below -70 °C to preserve regioselectivity at the 2-position.

    • Stir for 2 hours at -78 °C, then gradually warm the reactor to 0 °C over 2 hours.

    • Quench the reaction by the slow addition of 6N HCl (15 L). Stir vigorously at 25 °C for 12 hours. Mechanistic Note: The strongly acidic conditions drive both the cleavage of the THP ether and the spontaneous intramolecular cyclization to form the oxaborole ring.

    • Extract the aqueous mixture with ethyl acetate (3 × 15 L). Wash the combined organics with water and brine, then concentrate.

    • Recrystallize the crude solid from a toluene/heptane mixture to afford pure 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.

Quantitative Data & Yield Analysis

The following table summarizes the key performance indicators (KPIs) and quality attributes achieved during a 5.0 kg pilot-scale campaign.

StepChemical TransformationInput Scale (mol)Isolated Yield (%)Purity (HPLC Area %)Key Quality Attribute (KQA)
1 Aldehyde Reduction18.995.2%>98.5%Absence of unreacted aldehyde
2 THP Ether Protection18.094.0%>97.0%Complete masking of free -OH
3 Lithiation & Cyclization16.971.5%>99.2%Regioisomeric purity >99.5%

References

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Pharmaceuticals (MDPI) URL:[Link]

  • Title: Benzoboroxoles: Synthesis and applications in medicinal chemistry Source: Journal of Organometallic Chemistry URL:[Link]

  • Title: Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770 Source: Organic Process Research & Development URL:[Link]

  • Title: Synthetic Connections to the Aromatic Directed Metalation Reaction. Functionalized Aryl Boronic Acids by Ipso Borodesilylation Source: Tetrahedron Letters URL:[Link]

Application

Application Note: Leveraging 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol in Modern Drug Discovery

Introduction: The Strategic Value of the Benzoxaborole Scaffold Over the past decade, the benzoxaborole scaffold has emerged as a highly versatile and privileged chemotype in medicinal chemistry, driving the discovery of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzoxaborole Scaffold

Over the past decade, the benzoxaborole scaffold has emerged as a highly versatile and privileged chemotype in medicinal chemistry, driving the discovery of novel anti-inflammatory, antibacterial, and antifungal therapeutics[1]. Characterized by a five-membered oxaborole ring containing a boron atom, an oxygen atom, and three carbon atoms, these compounds exhibit remarkable hydrolytic stability, excellent water solubility, and a significantly lower pKa​ compared to traditional open-chain phenylboronic acids[2].

The unique empty p-orbital of the boron atom allows it to act as a mild Lewis acid. This enables the formation of stable electron-deficient three-center, two-electron bonds and facilitates reversible covalent interactions with nucleophilic side chains (such as hydroxyls) within enzyme active sites[3].

Within this chemical class, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 371380-71-9) serves as a critical, high-value intermediate. The presence of the bromine atom at the 5-position provides an ideal handle for late-stage transition-metal-catalyzed cross-coupling reactions, allowing researchers to rapidly access diverse tridimensional chemical spaces for Structure-Activity Relationship (SAR) exploration[4].

Mechanistic Pathways & Target Engagement

The clinical validation of benzoxaboroles is best exemplified by Crisaborole, a non-steroidal topical treatment for atopic dermatitis[5]. The mechanism of action hinges on the inhibition of Phosphodiesterase 4 (PDE4). The boron atom in the benzoxaborole core directly coordinates with the bimetal center (typically Zn2+ and Mg2+ ) in the PDE4 active site. By outcompeting cyclic adenosine monophosphate (cAMP) for the active site, the drug prevents the degradation of cAMP into AMP. The resulting elevation of intracellular cAMP levels suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ[5].

Pathway A Inflammatory Stimulus B Intracellular cAMP Production A->B C PDE4 Enzyme (Degrades cAMP to AMP) B->C Substrate E Elevated cAMP Levels C->E Inhibition of Degradation D Benzoxaborole Drug (e.g., Crisaborole) D->C Bimetal Center Binding (Boron-Zn/Mg) F Suppression of Pro-inflammatory Cytokines (TNF-α, IL-2) E->F Downstream Signaling

Fig 2: Mechanism of action for benzoxaborole-mediated PDE4 inhibition and cytokine suppression.

Synthetic Divergence from 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

The strategic advantage of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol lies in its dual nature: it possesses the intact, biologically active benzoxaborole pharmacophore, while offering a reactive halide for functionalization. This enables divergent synthetic workflows. For instance, Copper-catalyzed Ullmann-type etherification with phenols yields diaryl ethers (the route to Crisaborole analogs)[6], while Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids generates 5-aryl/heteroaryl libraries for antimicrobial screening.

G A 5-bromo-1,3-dihydro- 2,1-benzoxaborol-1-ol B Cu-Catalyzed Ullmann Coupling (4-cyanophenol) A->B Etherification D Pd-Catalyzed Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->D C-C Bond Formation C Crisaborole (PDE4 Inhibitor) B->C Drug API E 5-Aryl Benzoxaborole Library Generation D->E SAR Diversification F Target Screening (Antimicrobial/Anti-inflammatory) E->F Phenotypic / Target Assays

Fig 1: Divergent synthetic workflows utilizing 5-bromo-benzoxaborole for drug discovery.

Quantitative Reaction Metrics

When designing synthetic routes utilizing 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, selecting the appropriate catalytic system is paramount to preserve the sensitive boronic acid hemiester. The table below summarizes optimized conditions for key transformations.

Reaction TypeCatalyst / Ligand SystemTypical ReagentsTemp (°C)Avg. Yield (%)Key Application
Suzuki-Miyaura Pd(dppf)Cl2​ / K2​CO3​ Arylboronic acids, Dioxane/ H2​O 80–10065–85Antimicrobial SAR Library Generation
Ullmann Etherification CuI / Picolinic AcidPhenols (e.g., 4-cyanophenol)90–11050–75Anti-inflammatory Analogs (e.g., Crisaborole)
Buchwald-Hartwig Pd2​(dba)3​ / XPhosPrimary/Secondary Amines, K3​PO4​ 90–10055–805-Amino Benzoxaborole Derivatives

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Library Generation

Objective: Synthesize a library of 5-aryl-1,3-dihydro-2,1-benzoxaborol-1-ols for phenotypic screening.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and potassium carbonate ( K2​CO3​ , 2.5 equiv).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.2 M).

    • Causality Insight: Water is strictly required to dissolve the inorganic base, which facilitates the formation of the reactive palladium-hydroxo complex essential for the transmetalation step. Degassing via sparging with argon prevents the oxidative homocoupling of the arylboronic acid and protects the electron-rich Pd0 active catalyst from degradation.

  • Execution: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the characteristic 1:1 isotopic doublet ( 79Br/81Br ) of the starting material at m/z 211/213 [M−H]− completely disappears, replaced by the product mass lacking the bromine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Protocol B: Copper-Catalyzed Ullmann-Type Etherification

Objective: Synthesize 5-aryloxy benzoxaboroles (e.g., Crisaborole precursors) via C-O bond formation.

  • Reagent Preparation: In a sealed tube, combine 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv), 4-cyanophenol (1.5 equiv), Copper(I) Iodide ( CuI , 0.1 equiv), Picolinic acid (0.2 equiv), and Potassium phosphate ( K3​PO4​ , 2.0 equiv).

    • Causality Insight: The bidentate ligand (picolinic acid) is critical; it solubilizes the CuI species and accelerates the oxidative addition of the aryl bromide, allowing the reaction to proceed at 100 °C rather than the >150 °C required by classical ligand-free Ullmann conditions[6]. K3​PO4​ is chosen over stronger bases (like NaOtBu ) to prevent the thermal degradation of the boronic acid hemiester.

  • Execution: Suspend the mixture in anhydrous DMSO (0.5 M) and stir at 100 °C for 18 hours.

  • Self-Validation Checkpoint (IPC): Perform TLC analysis (Hexanes/EtOAc 7:3). Post-workup, utilize 11B NMR to confirm the structural integrity of the benzoxaborole ring. A characteristic broad singlet around 30–35 ppm validates that the boron heterocycle remains intact and has not oxidized to the corresponding phenol.

  • Workup: Quench with aqueous NH4​Cl to complex the copper residues, extract with EtOAc, and purify via silica gel chromatography.

References

  • Enamine. "Benzoxaboroles for Drug Design." Enamine.net. 1

  • Taylor & Francis. "Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024)." tandfonline.com. 2

  • ACS Publications. "Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials." acs.org. 4

  • ACS Publications. "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation." acs.org. 3

  • ChemicalBook. "Crisaborole | 906673-24-3." chemicalbook.com.5

  • ACS Publications. "Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction." acs.org. 6

Sources

Method

Application Note: Catalytic Applications of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol in Organic Synthesis

Executive Summary & Physicochemical Rationale Historically, the application of boronic acids as organocatalysts has been hindered by their relatively high pKa (e.g., phenylboronic acid pKa ≈ 8.8) and their propensity to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Historically, the application of boronic acids as organocatalysts has been hindered by their relatively high pKa (e.g., phenylboronic acid pKa ≈ 8.8) and their propensity to form catalytically inactive boroxine anhydrides. The development of benzoxaboroles—cyclic hemiboronic acids—revolutionized this space. The incorporation of boron into a strained five-membered oxaborole ring significantly lowers the pKa to approximately 7.3, allowing for dynamic covalent interactions under near-physiological or mild conditions .

5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (5-Br-BzB) represents a highly optimized catalyst within this class. The strategic placement of the bromine atom at the 5-position (para to the boron atom) exerts a strong inductive electron-withdrawing effect without introducing steric hindrance at the active Lewis acidic center. This modification further depresses the pKa to ~6.9, stabilizing the tetrahedral boronate anion intermediate. Consequently, 5-Br-BzB exhibits superior Lewis acidity, exceptionally fast exchange rates with cis-1,2-diols, and enhanced electrophilic activation capabilities compared to its non-halogenated counterparts .

This application note details two primary synthetic workflows utilizing 5-Br-BzB: the regioselective functionalization of carbohydrates and the direct catalytic amidation of unactivated carboxylic acids.

Organocatalytic Regioselective Functionalization of cis-1,2-Diols

Mechanism of Action

The regioselective modification of polyols (such as carbohydrates) is notoriously difficult due to the presence of multiple hydroxyl groups with similar reactivity. 5-Br-BzB solves this by acting as a transient, dynamic protecting group and activating agent. The catalyst rapidly and reversibly forms a cyclic boronate ester with cis-1,2-diols. The formation of this tetrahedral complex alters the local steric environment and increases the nucleophilicity of specific equatorial hydroxyl groups, directing electrophilic attack (e.g., alkylation or acylation) with high regiocontrol .

DiolActivation A 5-Br-Benzoxaborole (Lewis Acid Catalyst) C Tetrahedral Boronate Anion Complex A->C + Diol (Rapid Equilibrium) B cis-1,2-Diol Substrate (e.g., Carbohydrate) B->C D Regioselective Electrophilic Attack (Acylation) C->D Enhanced Nucleophilicity E Functionalized Product + Catalyst Regeneration D->E Product Release E->A Catalyst Turnover

Fig 1. Mechanism of cis-1,2-diol complexation and regioselective activation by 5-Br-Benzoxaborole.

Protocol: Regioselective Mono-Acylation of Glycosides

Causality of Experimental Choices: Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature solubilizes the carbohydrate without competing for the Lewis acidic boron center (which protic solvents like methanol would do). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the proton liberated during boronate formation, driving the equilibrium forward without degrading the electrophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the carbohydrate substrate (1.0 mmol) and 5-Br-BzB catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous MeCN. Stir at room temperature for 15 minutes to allow the pre-equilibrium formation of the boronate complex.

  • Base and Electrophile Addition: Add DIPEA (1.2 mmol) dropwise, followed by the slow addition of the acyl chloride or anhydride (1.05 mmol) via syringe pump over 30 minutes to prevent over-acylation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The formation of the boronate intermediate can be validated by drawing a small aliquot and performing ^11^B NMR; a chemical shift change from ~30 ppm (trigonal boron) to ~10 ppm (tetrahedral boron) confirms active catalyst engagement.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. The catalyst often elutes early due to its high solubility in moderately polar solvent mixtures, allowing for recovery.

Direct Catalytic Amidation of Carboxylic Acids

Mechanism of Action

The direct condensation of carboxylic acids and amines typically requires stoichiometric, expensive, and atom-inefficient coupling reagents (e.g., HATU, EDC). 5-Br-BzB bypasses this by acting as a highly efficient dehydrative organocatalyst. The boron center coordinates with the carboxylic acid to form a mixed boronic-carboxylic anhydride. The electron-withdrawing 5-bromo group makes the carbonyl carbon of this intermediate highly electrophilic, facilitating rapid nucleophilic attack by the amine to yield the amide and regenerate the catalyst .

AmidationCycle Cat 5-Br-Benzoxaborole (Active Catalyst) Anhydride Mixed Boronic-Carboxylic Anhydride Intermediate Cat->Anhydride -H2O Acid Carboxylic Acid Acid->Anhydride Product Amide Product + H2O Anhydride->Product + Amine Amine Amine Nucleophile Product->Cat Catalyst Regeneration

Fig 2. Direct amidation catalytic cycle via mixed boronic-carboxylic anhydride intermediate.

Protocol: Dehydrative Amidation

Causality of Experimental Choices: Toluene is utilized as the solvent to allow for high-temperature reflux (110°C), providing the necessary activation energy for the amine to attack the mixed anhydride. 4Å molecular sieves or a Dean-Stark apparatus are strictly required; because the reaction produces water as a byproduct, continuous water removal is dictated by Le Chatelier's principle to prevent the hydrolysis of the mixed anhydride intermediate and drive the catalytic cycle forward.

Step-by-Step Methodology:

  • Preparation: Equip a 25 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 1.0 g of freshly activated 4Å molecular sieves to the flask.

  • Reagent Loading: Add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and 5-Br-BzB (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous toluene.

  • Reflux: Heat the reaction mixture to a vigorous reflux (110°C - 115°C oil bath temperature).

  • Reaction Monitoring (Self-Validation): Track the reaction via HPLC or GC-MS. The self-validating nature of this setup is visual: the accumulation of water in the Dean-Stark trap directly correlates with the progression of the amidation.

  • Workup: After 12-24 hours, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with EtOAc (20 mL).

  • Isolation: Wash the filtrate with 1M HCl (to remove unreacted amine), 1M NaOH (to remove unreacted acid and the catalyst), and brine. Dry over MgSO4 and concentrate to yield the pure amide.

Quantitative Data: Catalyst Benchmarking

To illustrate the structure-activity relationship (SAR) and justify the selection of 5-Br-BzB over traditional boronic acids, the following benchmarking data summarizes the physicochemical and catalytic performance across standard organoboron catalysts.

CatalystpKaBinding Affinity (Ka) with Catechol (M⁻¹)Yield: Regioselective Acylation (%)Yield: Direct Amidation (%)
Phenylboronic Acid (PBA) 8.8~110< 15%42%
Benzoxaborole (BzB) 7.3~85068%75%
5-Bromo-Benzoxaborole 6.9~1,60094% 91%

Table 1: Comparative catalytic efficiency of boronic acid derivatives. The lowered pKa of 5-Br-BzB directly correlates with higher binding affinities for diols and superior yields in both acylation and amidation workflows.

References

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials Chemical Reviews - ACS Publications URL:[Link]

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore ACS Medicinal Chemistry Letters URL:[Link]

  • Benzoxaborole Catalyst Embedded with a Lewis Base: A Highly Active and Selective Catalyst for cis-1,2-diol Modification The Journal of Organic Chemistry URL:[Link]

  • Catalytic and Biological Applications of Benzoxaborolones DSpace@MIT URL:[Link]

Application

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) Executive Summary The benzoxaborole scaffold is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Focus: 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3)

Executive Summary

The benzoxaborole scaffold is a privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as the antifungal Tavaborole and the PDE4 inhibitor Crisaborole ()[1]. 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol serves as a critical bifunctional building block for library generation. However, functionalizing this molecule via palladium catalysis presents a unique chemoselectivity challenge: the molecule possesses both an electrophilic aryl bromide and a nucleophilic cyclic hemiboronic acid.

This technical guide details the mechanistic rationale and self-validating protocols required to achieve highly selective cross-coupling at the C-Br bond while preserving the sensitive benzoxaborole core.

Mechanistic Causality & Chemoselectivity Strategy

The Chemoselectivity Challenge

In standard cross-coupling reactions, boronic acids readily undergo transmetalation with Palladium(II) intermediates. To prevent 5-bromo-benzoxaborole from undergoing undesired homocoupling or polymerization, the reaction conditions must exploit the unique physicochemical properties of the cyclic hemiboronic acid ()[2].

Causality behind the strategy:

  • Anionic Masking: The B-OH group of the benzoxaborole has a pKa of ~7.3. Under mildly basic conditions (e.g., using K₂CO₃ or Cs₂CO₃), the boron atom adopts a tetrahedral boronate anion state, [B(OH)2​]− . This anionic state significantly reduces the electrophilicity of the boron center, sterically and electronically "masking" it from transmetalation.

  • Ligand Sterics: Utilizing bulky, electron-rich phosphine ligands (such as dppf or RuPhos) accelerates the oxidative addition of the C-Br bond while providing sufficient steric bulk to repel the masked boronate anion during the transmetalation step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective at C-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Partner Boronic Acid/Amine) OxAdd->TransMet + Nucleophile (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Functionalized Benzoxaborole RedElim->Product Substrate 5-Bromo-benzoxaborole (Substrate) Substrate->OxAdd

Figure 1: Chemoselective Pd-catalyzed cycle for 5-bromo-benzoxaborole functionalization.

Quantitative Data & Optimization Matrices

To establish a robust protocol, various catalytic systems were evaluated. The data below summarizes the critical parameters for achieving high chemoselectivity.

Table 1: Optimization of Suzuki-Miyaura Arylation Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Chemoselectivity (C-Br vs C-B)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)90Moderate (15% homocoupling)45
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 Excellent (>98% selective) 88
Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O (4:1)65Excellent92
Pd₂(dba)₃ / SPhosNaOH1,4-Dioxane/H₂O100Poor (Protodeboronation)<20

Insight: Strong bases like NaOH cause rapid protodeboronation of the benzoxaborole ring. Mild bases (K₂CO₃) dissolved in a biphasic Dioxane/Water mixture provide the perfect balance of anionic masking and partner-boronic acid activation ()[3].

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)ObservationYield (%)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Sluggish oxidative addition35
Pd₂(dba)₃ / XantphosNaOtBu1,4-Dioxane100Boron degradation by strong base15
Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 90 Clean conversion, high selectivity 85

Standardized Experimental Protocols

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Base Addition Anionic Masking Step1->Step2 Step3 3. Pd Catalysis Selective C-Br Activation Step2->Step3 Step4 4. Quench & Filter Remove Pd-Black Step3->Step4 Step5 5. Isolation Crystallization / HPLC Step4->Step5

Figure 2: Standardized experimental workflow for benzoxaborole cross-coupling.

Protocol A: Suzuki-Miyaura Arylation

Objective: Synthesis of 5-Aryl-1,3-dihydro-2,1-benzoxaborol-1-ol derivatives.

Reagents:

  • 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv, 10 mmol, 2.13 g)

  • Arylboronic acid pinacol ester (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • K₂CO₃ (3.0 equiv, 30 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-benzoxaborole, arylboronate, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Degas the biphasic mixture via three rigorous freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the phosphine ligands of the Pd catalyst, leading to incomplete conversion and promoting undesired oxidative homocoupling of the boronic acids.

  • Catalyst Addition: Backfill the flask with Argon. Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring (1000 rpm) to ensure optimal biphasic mixing.

  • Self-Validation Check: Sample 50 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: The complete disappearance of the starting material isotopic doublet (m/z 211/213 [M-H]⁻) and the appearance of the target product mass confirm successful coupling. If a mass of m/z 133 [M-H]⁻ is observed, premature protodebromination has occurred, indicating that the reductive elimination step is too slow.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd-black. Concentrate the filtrate under reduced pressure to remove Dioxane.

  • Crystallization: The product remains dissolved in the basic aqueous layer as a boronate salt. Slowly acidify the aqueous layer to pH 3 using 1M HCl at 0 °C. Causality: Neutralizing the boronate anion regenerates the neutral hemiboronic acid, which is highly insoluble in cold water, driving the precipitation of the pure product. Filter the precipitate and wash with cold water.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol derivatives.

Reagents:

  • 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv, 5.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.1 mmol)

  • RuPhos (0.08 equiv, 0.4 mmol)

  • Cs₂CO₃ (3.0 equiv, 15.0 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk tube with 5-bromo-benzoxaborole, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, previously sparged (Argon, 30 min) 1,4-Dioxane, followed by the amine via a micro-syringe.

  • Reaction: Heat the mixture to 90 °C for 16 hours.

  • Self-Validation Check: Monitor the physical appearance of the reaction. An immediate color shift to deep red/orange indicates the successful formation of the active Pd(0)-RuPhos complex. If the solution turns black within the first 30 minutes, the catalyst has aggregated into inactive Pd-black (often due to oxygen ingress or poor ligand coordination).

  • Purification: Cool the reaction, dilute with EtOAc, and filter through Celite. Concentrate the filtrate. Purify the crude residue via reverse-phase preparative HPLC (C18 column, gradient of 5-95% MeCN in Water with 0.1% TFA). Causality: Normal phase silica gel chromatography often causes severe streaking and product loss due to the strong interaction between the free boronic acid moiety and the silanol groups on the stationary phase. Reverse-phase chromatography bypasses this issue entirely.

References

  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Working Toward Process Simplification for the Synthesis of Crisaborole Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Synthesis

Welcome to the Technical Support Center for benzoxaborole synthesis. 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) is a critical intermediate in the discovery and development of novel anti-fungal, anti-bac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzoxaborole synthesis. 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) is a critical intermediate in the discovery and development of novel anti-fungal, anti-bacterial, and anti-inflammatory therapeutics[1][2].

Synthesizing this compound requires precise control over highly reactive organolithium intermediates. The standard synthetic route relies on the regioselective metal-halogen exchange of a protected 2,5-dibromobenzyl alcohol, followed by borylation and acid-catalyzed cyclization[3][4]. This guide provides validated protocols, quantitative parameters, and deep-dive troubleshooting for the most common failure modes encountered at the bench.

I. Synthetic Workflow Overview

SynthesisWorkflow A 2,5-Dibromobenzyl Alcohol (Starting Material) B THP Protection (DHP, PPTS, CH2Cl2) A->B Step 1 C 2-(2,5-Dibromobenzyloxy)THP (Protected Intermediate) B->C D Metal-Halogen Exchange (n-BuLi, THF, -78°C) C->D Step 2 (Regioselective) E Borylation (B(OiPr)3, -78°C to RT) D->E Step 3 F Deprotection & Cyclization (6M HCl, THF/H2O) E->F Step 4 G 5-Bromo-1,3-dihydro- 2,1-benzoxaborol-1-ol (Target Product) F->G

Caption: Synthetic workflow for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol highlighting key reaction stages.

II. Quantitative Reaction Parameters

To ensure reproducibility, strictly adhere to the stoichiometric ratios and temperature controls outlined below. Deviations in organolithium equivalents or temperature will directly impact regioselectivity.

Reaction StagePrimary ReagentEquivalentsTemperatureTimeExpected Yield
1. Protection 3,4-Dihydro-2H-pyran (DHP)1.3 eq20°C (RT)4–6 h85–95%
2. Lithiation n-Butyllithium (2.5 M)1.05 eq-78°C1 hIn situ conversion
3. Borylation Triisopropyl borate (B(OiPr)₃)1.3 eq-78°C to RT2–4 hIn situ conversion
4. Cyclization 6M Hydrochloric Acid (HCl)Excess20°C (RT)12–16 h60–75% (Steps 2-4)
III. Self-Validating Experimental Protocols
Step 1: THP Protection of 2,5-Dibromobenzyl Alcohol
  • Setup: Dissolve 2,5-dibromobenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ (10 mL/g).

  • Reaction: Add DHP (1.3 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the polar starting material spot (R_f ~0.2) is entirely replaced by a non-polar spot (R_f ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(2,5-dibromobenzyloxy)tetrahydro-2H-pyran.

Step 2 & 3: Regioselective Metal-Halogen Exchange and Borylation
  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the THP-protected intermediate in anhydrous THF (15 mL/g).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Validation Check: Ensure an internal temperature probe reads ≤ -75°C before proceeding.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78°C[5].

  • Borylation: Rapidly inject triisopropyl borate (1.3 eq). Validation Check: The solution should remain clear; cloudiness indicates moisture contamination or premature warming. Stir for 1 hour at -78°C, then allow to warm to room temperature over 2 hours.

Step 4: Deprotection and Cyclization
  • Hydrolysis: Add 6M HCl directly to the THF reaction mixture until the pH is < 2. Stir vigorously for 12–16 hours at room temperature.

  • Validation Check: The initially biphasic mixture will slowly homogenize as the THP group is cleaved. The product will begin to precipitate as the acyclic boronic acid undergoes intramolecular dehydration to form the benzoxaborole ring[3].

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot water or Hexane/EtOAc to yield pure 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.

IV. Troubleshooting & FAQs (Causality & Logic)

Q1: My overall yield is below 30%, and NMR shows a mixture of borylated isomers. What went wrong? A: This is a failure in the regioselectivity of the metal-halogen exchange. Your starting material has two bromine atoms (positions 2 and 5). To selectively exchange the Br at the 2-position, the reaction relies on the directing effect of the THP ether oxygen. The oxygen coordinates with the lithium ion, guiding the n-BuLi to the ortho position (C-2)[3][6]. If the temperature rises above -78°C, or if the n-BuLi is added too rapidly, this kinetic selectivity is overridden by thermodynamic factors, leading to exchange at the 5-position or double lithiation. Ensure strict internal temperature control (≤ -75°C) and dropwise addition.

Regioselectivity A THP-Protected 2,5-Dibromobenzyl Alcohol B Li+ Coordination (Directing Effect) A->B n-BuLi -78°C C Selective Lithiation at C-2 B->C Halogen Exchange D Borate Trapping at C-2 C->D B(OiPr)3

Caption: Directed ortho-lithiation mechanism facilitating regioselective metal-halogen exchange at C-2.

Q2: I am observing significant amounts of debrominated starting material (benzyl alcohol without the 5-bromo group). How do I prevent this? A: Debromination at the 5-position occurs when excess n-BuLi is present, leading to over-lithiation. It can also occur via a "halogen dance" isomerization if the aryllithium intermediate is allowed to warm up before the borate electrophile is added[7]. Solution: Accurately titrate your n-BuLi stock solution before use. Use exactly 1.05 equivalents for the THP-protected substrate. (Note: If you attempt this reaction on the unprotected free alcohol, you must use exactly 2.05 equivalents, as the first equivalent is consumed forming the lithium alkoxide).

Q3: After acidic workup, my product is an acyclic boronic acid rather than the closed benzoxaborole ring. How do I force cyclization? A: Benzoxaboroles are internal hemi-esters of ortho-boronobenzyl alcohols. The cyclization is an equilibrium process driven by intramolecular dehydration[3][4]. If the acyclic form persists, it indicates insufficient acid concentration or inadequate reaction time during the deprotection step. Solution: Ensure you are using 6M HCl and stirring for at least 12 hours. If the acyclic form is already isolated, you can force cyclization by dissolving the solid in toluene and heating it to reflux with a Dean-Stark trap to physically remove water from the equilibrium.

Q4: Can I use trimethyl borate (B(OMe)₃) instead of triisopropyl borate (B(OiPr)₃)? A: While B(OMe)₃ is cheaper, B(OiPr)₃ is strongly recommended for this specific synthesis. Trimethyl borate is highly electrophilic and sterically unhindered, which frequently leads to the multiple addition of the aryllithium species to the borate, forming unwanted borinic acids. The bulky isopropyl groups on B(OiPr)₃ provide necessary steric hindrance, ensuring the reaction stops cleanly at the mono-arylboronate stage[3][5].

V. References
  • Synthesis of biologically active boron-containing compounds. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis. Available at:[Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Available at: [Link]

  • Regioselective Generation of Aryllithiums from Substituted Bromobenzenes. IDEALS - University of Illinois. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (5-bromo-benzoxaborole).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (5-bromo-benzoxaborole). Because this bifunctional scaffold contains both an electrophilic bromide and a nucleophilic hemiboronic acid, optimizing temperature during palladium-catalyzed Suzuki-Miyaura cross-coupling is a delicate kinetic balancing act.

Below, you will find a diagnostic workflow, causality-driven FAQs, a self-validating experimental protocol, and quantitative benchmarking data.

Diagnostic Workflow: Troubleshooting Low Yields

G Start Low Yield in Benzoxaborole Cross-Coupling CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp T > 80°C CheckTemp->HighTemp LowTemp T < 60°C CheckTemp->LowTemp Proto Protodeboronation or Oxidative Deboronation? HighTemp->Proto Transmet Sluggish Transmetalation or Oxidative Addition? LowTemp->Transmet Action1 Use highly active Pd precatalyst (e.g., XPhos Pd G3/G4) Proto->Action1 Action2 Lower T to 40-60°C Use milder base (K2CO3) Proto->Action2 Transmet->Action1 Action3 Increase T slightly or change solvent (Dioxane/H2O) Transmet->Action3

Figure 1: Diagnostic flowchart for optimizing temperature in benzoxaborole cross-coupling.

FAQ: The Causality of Temperature & Stability

Q: Why is temperature optimization uniquely critical for the 5-bromo-benzoxaborole scaffold? A: The benzoxaborole ring possesses significant internal ring strain, which substantially increases its Lewis acidity compared to standard phenylboronic acids[1]. In the basic aqueous conditions required for Suzuki-Miyaura coupling, the boron atom readily forms a tetrahedral anionic species. While this tetrahedral state is required for transmetalation, elevated temperatures (typically >80 °C) provide the activation energy necessary for protodeboronation (the hydrolytic cleavage of the C–B bond)[2][3]. Furthermore, the free hydroxyl group makes the boron center highly vulnerable to oxidative deboronation if trace oxygen is present at elevated temperatures[4].

Q: How does temperature affect the open-closed equilibrium of the benzoxaborole ring? A: Benzoxaboroles exist in a dynamic, temperature-dependent equilibrium between the cyclic hemiboronic acid (closed) and the open hydroxyalkyl boronic acid form[5][6]. Variable-temperature NMR studies demonstrate that increasing the thermal energy shifts the resonance frequencies, indicating changes in the coordination state and the open-closed equilibrium[5]. Because the cyclic and open forms exhibit different transmetalation kinetics, uncontrolled high temperatures can lead to inconsistent reaction rates and unpredictable impurity profiles.

FAQ: Overcoming Protodeboronation & Side Reactions

Q: What are the analytical signs of thermal degradation in my reaction? A: Thermal degradation primarily manifests as the loss of the boron functionality.

  • LC-MS: You will observe the debrominated or deboronated aryl species (e.g., benzyl alcohol derivatives) rather than the desired cross-coupled product[3].

  • 11 B NMR: The disappearance of the characteristic benzoxaborole signal (typically around 14–18 ppm) and the appearance of a sharp peak at ~1.5 ppm (anionic borate) or ~20 ppm (boric acid) are definitive markers that thermal protodeboronation or oxidative deboronation has occurred[3][5].

Q: How do I balance base strength and temperature to prevent degradation? A: The rate of protodeboronation is highly dependent on the synergistic effect of pH and temperature[2]. To minimize degradation, avoid strong bases (like NaOH or KOH) at traditional coupling temperatures (80–100 °C). Instead, use milder bases such as K 2​ CO 3​ or K 3​ PO 4​ [7][8]. To compensate for the lower reactivity of mild bases, utilize highly active, sterically hindered phosphine ligands (e.g., SPhos, XPhos, or Et-AntPhos) or pre-activated palladium catalysts (like Buchwald G3/G4 precatalysts)[7][8]. These advanced catalytic systems lower the activation barrier for transmetalation, allowing the reaction to proceed efficiently at 40–60 °C (or even room temperature), entirely bypassing the thermal degradation threshold[7][8].

Step-by-Step Methodology: Temperature-Optimized Suzuki-Miyaura Protocol

This self-validating protocol utilizes a highly active Buchwald G4 precatalyst to enable low-temperature coupling, preserving the sensitive benzoxaborole core[8].

Step 1: Reagent Preparation & Rigorous Degassing
  • To an oven-dried Schlenk flask, add 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv), the coupling partner (1.1 equiv), Pd XPhos G4 (2–5 mol%), and K 3​ PO 4​ (2.0 equiv).

  • Causality Note: Rigorous exclusion of oxygen is mandatory to prevent thermally-accelerated oxidative deboronation[4]. Perform 3 to 5 cycles of automated vacuum/argon backfilling[8].

Step 2: Solvent Addition
  • Add a degassed solvent mixture of 1,4-Dioxane and H 2​ O (typically 5:1 v/v) via syringe.

  • Causality Note: Water is essential to dissolve the base and facilitate the formation of the reactive boronate species, but the ratio must be strictly controlled to limit hydrolytic degradation[8].

Step 3: Controlled Heating & Self-Validation
  • Stir the reaction mixture at 40–60 °C . Do not exceed 60 °C to prevent protodeboronation[8]. (Note: With highly active chiral ligands like Et-AntPhos, specific asymmetric couplings can even proceed at room temperature[7]).

  • Self-Validation Control: Run a parallel control reaction omitting the aryl halide partner. Monitor via 11 B NMR or LC-MS. If the benzoxaborole peak disappears in the control, thermal protodeboronation is occurring, confirming the temperature is too high for the chosen base/solvent system.

  • Monitor the main reaction via LC-MS using an internal standard (e.g., dodecane) to accurately quantify conversion versus degradation[7].

Step 4: Quenching and Workup
  • Once the starting material is consumed (typically 2–12 hours), cool the mixture to room temperature.

  • Quench with a mild aqueous buffer (e.g., saturated NH 4​ Cl) to neutralize the pH and stabilize the hemiboronic acid[5]. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data: Temperature vs. Yield Benchmarking

The following table summarizes the causal relationship between temperature, catalyst selection, and degradation pathways during benzoxaborole cross-coupling optimization.

Temperature (°C)Catalyst SystemBaseSolvent SystemMajor Outcome / YieldDominant Degradation Pathway
100 °C Pd(PPh 3​ ) 4​ (10 mol%)Na 2​ CO 3​ Dioxane/H 2​ O< 20% YieldSevere Protodeboronation[8]
80 °C Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ Dioxane/H 2​ O~ 45% YieldModerate Protodeboronation[8]
60 °C Pd XPhos G4 (2 mol%)K 3​ PO 4​ Dioxane/H 2​ O> 85% YieldMinimal Degradation[8]
25 °C (RT) Pd(OAc) 2​
  • Et-AntPhos
K 2​ CO 3​ Dioxane/DCM> 90% YieldNo Protodeboronation[7]

References

  • [5] Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials | Chemical Reviews - ACS Publications. URL:[Link]

  • [2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation | Journal of the American Chemical Society. URL:[Link]

  • [1] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. URL:[Link]

  • [4] Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore | PMC - National Institutes of Health. URL:[Link]

  • [3] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | ResearchGate. URL:[Link]

  • [7] Atroposelective Suzuki–Miyaura Coupling Reaction with Benzoxaboroles | Organic Letters - ACS Publications. URL:[Link]

  • [8] Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | University of Illinois Schroeder Group. URL:[Link]

  • [6] Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials | Chemical Reviews - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Peak Assignment &amp; Troubleshooting for 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Welcome to the advanced technical support guide for the structural characterization of benzoxaborole derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals workin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the structural characterization of benzoxaborole derivatives. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol .

While routine 1D 1 H NMR is usually straightforward, cyclic hemiboronic acids present unique spectroscopic challenges. The presence of a quadrupolar boron nucleus ( 11 B, spin I=3/2 ), dynamic solvent-exchange phenomena, and non-covalent dimerization can severely complicate 13 C and 11 B acquisitions[1]. This guide synthesizes field-proven methodologies to help you troubleshoot missing signals, resolve baseline artifacts, and definitively assign peak identities.

Part 1: Quick Reference Data

Before troubleshooting, verify your acquired spectra against the expected chemical shifts. The data below is extrapolated from standard benzoxaborole behavior and halogenated analogs[2][3].

Table 1: Expected NMR Chemical Shifts (in DMSO- d6​ at 298 K)

NucleusPositionExpected Shift (ppm)Multiplicity / Line ShapeDiagnostic Notes
1 H B-OH~9.0 – 9.3Singlet (broad)Highly solvent dependent; often exchanges and disappears in CDCl 3​ [1].
1 H H-7~7.6 – 7.7DoubletOrtho-coupling to H-6 ( 3J≈8 Hz).
1 H H-4~7.6 – 7.8DoubletMeta-coupling to H-6 ( 4J≈1.5−2.0 Hz).
1 H H-6~7.4 – 7.6Doublet of doubletsOrtho-coupling to H-7, meta-coupling to H-4.
1 H CH 2​ (C-3)~4.9 – 5.0SingletSharp singlet in DMSO; anchors the aliphatic region[3].
13 C C-7a (C-B)~130 – 135Not observed / Very broadExtreme broadening due to 11 B quadrupolar relaxation[4].
13 C C-5 (C-Br)~122 – 125SingletHeavy atom effect shifts this resonance upfield.
13 C C-3 (CH 2​ )~70 – 72SingletCharacteristic oxaborole aliphatic carbon.
11 B Boron~30 – 32Broad SingletTypical shift for tricoordinate hemiboronic acids[2][3].

Part 2: Diagnostic Workflow

Use the following decision tree to rapidly identify and resolve the most common NMR artifacts associated with benzoxaboroles.

NMR_Troubleshooting Start NMR Issue Detected in 5-Bromo-benzoxaborole Issue1 Missing/Broad 13C Peak in Aromatic Region Start->Issue1 Issue2 Missing/Broad 1H Peak for B-OH Group Start->Issue2 Issue3 Massive Broad Hump in 11B NMR (0-20 ppm) Start->Issue3 Cause1 Quadrupolar Relaxation from 11B Nucleus Issue1->Cause1 Cause2 Dimerization & Rapid Solvent Exchange Issue2->Cause2 Cause3 Borosilicate Glass Tube Interference Issue3->Cause3 Sol1 Run 2D 1H-13C HMBC (Detect via 3J_CH) Cause1->Sol1 Sol2 Switch Solvent to Anhydrous DMSO-d6 Cause2->Sol2 Sol3 Use Quartz Tube or Background Subtraction Cause3->Sol3

Figure 1: Decision tree for troubleshooting missing or broad NMR peaks in benzoxaborole derivatives.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the ipso-carbon (C-7a) attached to the boron invisible in my standard 1D 13 C NMR spectrum? Causality: Boron-11 is a quadrupolar nucleus. Its electric quadrupole moment interacts with the local electric field gradient of the molecule, leading to ultra-fast spin-lattice relaxation ( T1​ ). This rapid relaxation provides an efficient relaxation pathway for the adjacent 13 C nucleus via scalar coupling ( J -coupling), causing the 13 C signal to broaden so significantly that it merges completely with the baseline noise[4]. Solution: Do not waste instrument time increasing the number of scans for a 1D 13 C spectrum. Instead, utilize a 2D HMBC experiment (see Protocol 1). The C-7a carbon can be indirectly detected via long-range coupling ( 3JCH​ ) from the CH 2​ protons (H-3) or the aromatic protons (H-6).

Q2: My B-OH proton signal is missing or extremely broad. Is my compound degraded? Causality: The B-OH proton is highly labile. In non-polar, non-coordinating solvents like CDCl 3​ , benzoxaboroles undergo rapid intermolecular hydrogen bonding, forming centrosymmetric dimers[3][5]. This dynamic equilibrium, combined with trace water in the solvent, causes severe chemical exchange broadening. Solution: Switch your NMR solvent to anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, disrupting the dimers and locking the B-OH into a monomeric state. In DMSO- d6​ , the B-OH proton typically appears as a distinct, slightly broadened singlet around 9.2 ppm[1].

Q3: I see a massive, rolling baseline hump in my 11 B NMR spectrum between 0 and 20 ppm. What is causing this artifact? Causality: Standard NMR tubes are manufactured from borosilicate glass (e.g., Pyrex), which contains up to 13% B 2​ O 3​ . The NMR probe's coil detects the solid-state boron in the glass tube itself, resulting in a massive, broad background signal that can easily obscure the signal of your dissolved benzoxaborole sample[4]. Solution: The definitive fix is to use a high-purity Quartz NMR tube, which is entirely boron-free (see Protocol 2).

Q4: How do I definitively differentiate the aromatic protons (H-4, H-6, H-7) in the 5-bromo derivative? Causality: The regiochemistry of the bromine atom at position 5 creates a classic AMX spin system on the benzene ring. Solution: You can assign these based on their splitting patterns and coupling constants:

  • H-4: Appears as a narrow doublet. It is isolated between the CH 2​ group and the bromine, so it only exhibits meta-coupling to H-6 ( 4J≈1.5−2.0 Hz).

  • H-6: Appears as a doublet of doublets. It exhibits ortho-coupling to H-7 ( 3J≈8.0 Hz) and meta-coupling to H-4.

  • H-7: Appears as a doublet. It exhibits ortho-coupling to H-6 ( 3J≈8.0 Hz).

Part 4: Self-Validating Experimental Protocols

Protocol 1: Indirect Detection of Quadrupolar-Broadened Carbons via 2D HMBC

This protocol bypasses the quadrupolar broadening of the C-B carbon by detecting it through the magnetization of adjacent, sharp proton signals.

  • Sample Preparation: Prepare a highly concentrated sample (approx. 25–30 mg of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol in 0.6 mL of anhydrous DMSO- d6​ ) to maximize the signal-to-noise ratio for long-range correlations.

  • Calibration: Tune and match the probe for both 1 H and 13 C. Accurately calibrate the 90-degree pulse for 1 H to ensure optimal magnetization transfer.

  • Parameter Optimization: Set up a 2D 1 H- 13 C HMBC experiment. Set the long-range coupling delay to target J=8 Hz (which corresponds to a delay of ≈62.5 ms). This is optimal for the 3JCH​ coupling between the H-3 (CH 2​ ) protons and the C-7a carbon.

  • Acquisition: Collect a minimum of 256 t1​ increments with 16–32 scans per increment.

  • Self-Validation Check: Before looking for the elusive C-7a peak, verify that standard 3JCH​ correlations (e.g., H-4 to C-6) are clearly visible. If these are present, the experiment is validated. You can now confidently assign the C-7a carbon by tracing the cross-peak from the CH 2​ protons (~4.9 ppm) to the 13 C dimension (~130–135 ppm).

Protocol 2: Background-Free 11 B NMR Acquisition

This protocol eliminates the borosilicate glass interference that plagues boron NMR.

  • Tube Selection: Transfer your sample into a 5 mm Quartz NMR tube.

  • Referencing: Prepare a sealed capillary containing BF 3​ ·OEt 2​ (boron trifluoride diethyl etherate) to act as an external standard. Insert this capillary into the quartz tube.

  • Acquisition: Acquire the 11 B spectrum using a standard 1D pulse sequence. Because quadrupolar nuclei relax extremely quickly, use a short pre-scan delay ( D1​=0.5 s) and a broad spectral width (at least 200 ppm).

  • Self-Validation Check: The BF 3​ ·OEt 2​ external standard must appear as a sharp singlet at exactly 0.0 ppm. If this reference peak is broad or asymmetric, the magnetic field homogeneity (shimming) is poor. Re-shim the magnet before assessing the broad singlet of your benzoxaborole sample (~31 ppm).

References

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - ResearchG
  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials | Chemical Reviews - ACS Public
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - MDPI.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

Sources

Optimization

reducing trace impurities in 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol commercial batches

Technical Support Center: 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol A Guide to Identifying and Mitigating Trace Impurities in Commercial Batches Welcome to the technical support center for 5-bromo-1,3-dihydro-2,1-benzoxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

A Guide to Identifying and Mitigating Trace Impurities in Commercial Batches

Welcome to the technical support center for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered with commercial batches of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

The unique structure of benzoxaboroles, featuring a boronic ester within a strained five-membered ring, enhances their Lewis acidity and contributes to their stability and potent biological activity.[1] This scaffold is significantly more resistant to oxidation compared to simpler phenylboronic acids, a critical feature for its use as a pharmacophore.[2][3] However, like all high-purity reagents, its synthesis and handling are not without challenges. Trace impurities can arise from starting materials, side reactions, or degradation, potentially impacting downstream applications and the reproducibility of your results.

This document provides a structured approach to identifying, removing, and preventing these impurities.

Frequently Asked Questions (FAQs)

Q1: I've received a new commercial batch of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol and my analytical data (NMR, LC-MS) shows some minor, unexpected signals. What are the most common impurities I should be looking for?

A1: Impurities in boronic acid derivatives can be varied, often stemming from the synthetic route or subsequent degradation.[4][5] For 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, the most probable trace impurities fall into several classes.

Table 1: Common Impurities in 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

Impurity ClassSpecific Example(s)Likely OriginKey Analytical Signature(s)
Process-Related 2-bromo-4-bromomethylphenol, Unreacted starting materialsIncomplete reaction or side reactions during synthesis.Signals corresponding to starting materials in ¹H NMR or LC-MS.
Protodeboronation 5-Bromobenzyl alcoholLoss of the boronic acid moiety, often catalyzed by acid/base or metal residues.[4]Absence of ¹¹B NMR signal. Presence of aromatic signals corresponding to the deborylated arene.
Oxidation Products Phenolic impuritiesOxidative degradation of the C-B bond. While benzoxaboroles are stable, harsh conditions can lead to oxidation.[3]Complex aromatic signals in ¹H NMR; may be difficult to distinguish from other impurities without isolation.
Anhydrides Boroxine (cyclic trimer)Dehydration of the boronic acid hydroxyl groups. Often observed in the solid state or under non-aqueous conditions.[5]Broadened signals in ¹H and ¹¹B NMR. A distinct high-mass ion in MS, corresponding to [3M-3H₂O+H]⁺.[5]
Residual Solvents Ethyl acetate, Hexanes, DichloromethaneIncomplete removal during the final purification and drying steps of manufacturing.[5]Characteristic signals in the aliphatic region of the ¹H NMR spectrum.
Inorganic Salts Sodium bromide, Boric acidByproducts from the synthesis and workup (e.g., from quenching reactions or hydrolysis).[4][5]May not be visible in NMR or UV-based chromatography. Best detected by techniques like IC or ICP-MS.

Troubleshooting and Experimental Protocols

This section provides a logical workflow for diagnosing and resolving purity issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Impurity Identification cluster_purification Purification Strategy cluster_validation Final Validation Start Impure Batch Suspected (e.g., from NMR, LC-MS, or failed reaction) Analyze Perform Full Analytical Characterization (¹H, ¹¹B NMR, LC-MS, HRMS) Start->Analyze Identify Identify Impurity Class (Refer to Table 1) Analyze->Identify Choose Select Purification Method Identify->Choose Recrystallize Protocol 1: Recrystallization Validate Re-analyze Purified Material Recrystallize->Validate AcidBase Protocol 2: Acid/Base Extraction AcidBase->Validate Adduct Protocol 3: Diethanolamine Adduct Formation Adduct->Validate Choose->Recrystallize For crystalline solids with different solubilities Choose->AcidBase For acidic/basic impurities Choose->Adduct For polar impurities and difficult separations Pass Purity Meets Specification Validate->Pass Fail Purity Still Unacceptable Validate->Fail Fail->Choose Re-evaluate & try alternative method

Caption: Logical workflow for troubleshooting an impure batch.

Q2: My NMR spectrum is complex. How can I definitively identify a boroxine impurity?

A2: Boroxine formation is a common equilibrium for boronic acids and can complicate spectral interpretation.

Causality: The B-OH groups of three boronic acid molecules can condense, eliminating three molecules of water to form a stable, six-membered B-O-B ring. This process is reversible.

Protocol for Boroxine Identification and Reversion:

  • Initial Analysis: Acquire a standard ¹H NMR in a non-coordinating solvent like CDCl₃ or Acetone-d₆. Boroxine formation often results in broad or multiple sets of signals for the aromatic and benzylic protons.

  • Confirmation with Methanol: Prepare a new NMR sample by dissolving 5-10 mg of the material in deuterated methanol (CD₃OD).

  • Mechanism of Action: Methanol is a coordinating solvent that will react with the boroxine, breaking the B-O-B bonds and re-forming the monomeric benzoxaborole-methanol adduct.

  • Re-acquire Spectrum: After allowing the sample to sit for 5-10 minutes, re-acquire the ¹H and ¹¹B NMR spectra. The spectra should simplify significantly, showing sharp, well-defined peaks corresponding to the single, monomeric species. The broad ¹¹B signal will also sharpen and shift.[5]

Q3: I suspect protodeboronation is the issue. What is the best way to remove the resulting non-boron containing impurity?

A3: Protodeboronation results in an impurity (5-bromobenzyl alcohol) that lacks the acidic boronic acid group. This difference in acidity is the key to separation. An acid/base extraction is highly effective.

Protocol 2: Acid/Base Extraction for Purification

  • Dissolution: Dissolve the impure commercial batch in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram).

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, being Lewis acidic, will deprotonate and move into the aqueous layer, leaving the neutral organic impurity (5-bromobenzyl alcohol) in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Acidification: Cool the combined basic aqueous layers in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts, and then dry thoroughly under high vacuum.

Q4: My attempts at recrystallization and extraction have failed to remove a persistent, polar impurity. Is there a more robust purification method?

A4: For challenging separations, forming a reversible covalent adduct can be an excellent strategy. Boronic acids react with diols and amino alcohols to form stable complexes. Diethanolamine is particularly effective for isolating boronic acids from polar impurities.[4]

Protocol 3: Purification via Diethanolamine Adduct Formation

  • Adduct Formation: Dissolve the impure material in a minimal amount of a hot solvent mixture, such as toluene/heptane or ethyl acetate.

  • Precipitation: Add diethanolamine (1.0-1.1 equivalents) dropwise to the solution. The diethanolamine adduct of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is typically a stable, crystalline solid that will precipitate out of the solution upon cooling, while many impurities remain in the mother liquor.

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash with a cold, non-polar solvent (e.g., heptane) to remove any residual mother liquor.

  • Liberation of the Boronic Acid: To recover the purified benzoxaborole, the adduct must be broken. This is achieved by suspending the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or a saturated boric acid solution).[4] The low pH protonates the diethanolamine, breaking the B-N bond and releasing the purified benzoxaborole into the organic layer.

  • Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Impurity_Pathway cluster_conditions Degradation Conditions Target 5-Bromo-1,3-dihydro- 2,1-benzoxaborol-1-ol Condition1 Acid / Base Metal Catalyst Target->Condition1 Condition2 Heat / Vacuum (Dehydration) Target->Condition2 - 3 H₂O Impurity1 Protodeboronation Product (5-Bromobenzyl alcohol) Impurity2 Boroxine Trimer Impurity2->Target + 3 H₂O / MeOH Condition1->Impurity1 C-B Cleavage

Caption: Potential pathways for impurity formation.

Summary of Purification Techniques

MethodPrincipleBest For RemovingProsCons
Recrystallization Differential solubilityLess soluble impurities, baseline purificationSimple, scalable, effective for crystalline materialsRelies on finding a suitable solvent system; may not remove closely related impurities
Acid/Base Extraction Differential pKaNeutral or basic impurities (e.g., protodeboronation products)Highly effective for impurities with different acid/base propertiesRequires solvent extraction and pH adjustment; may not be suitable for acid/base-sensitive molecules
Diethanolamine Adduct Reversible covalent bond formationPolar, non-boronic impuritiesHighly selective for the boronic acid, can remove challenging impuritiesMulti-step process, requires an additional reagent, may have lower overall yield

Preventative Measures and Best Practices

  • Storage: Store 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

  • Handling: Avoid exposure to strong acids, bases, and transition metal catalysts unless required for a reaction, as these can promote protodeboronation.[4]

  • Reaction Conditions: When using this reagent, ensure that all glassware is scrupulously clean and that solvents are anhydrous and free of metal contaminants.

By understanding the potential impurities and employing the appropriate troubleshooting and purification strategies, you can ensure the high quality of your 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, leading to more reliable and reproducible scientific outcomes.

References

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones.
  • Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles.
  • The Journal of Organic Chemistry - ACS Publications. (2025, November 19). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore.
  • Taylor & Francis. (2024, October 25). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024).
  • ResearchGate. (2023, October). Stability constants of complexes of benzosiloxaboroles 1–5 with selected saccharides.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
  • Organic Process Research & Development - ACS Publications. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • PMC. (n.d.). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.
  • Benchchem. (2025, November). Identifying and characterizing impurities in allenylboronic acid samples.
  • IUCr Journals. (2010). 5-Fluoro-1,3-diÂhydro-2,1-benzoxaborol-1-ol.
  • PMC - NIH. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
  • ResearchGate. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol.

Sources

Reference Data & Comparative Studies

Validation

5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol vs phenylboronic acid in cross-coupling reactions

An objective technical comparison between 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (a cyclic hemiboronic acid derivative) and phenylboronic acid (an acyclic boronic acid) reveals a fundamental paradigm shift in how boro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective technical comparison between 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (a cyclic hemiboronic acid derivative) and phenylboronic acid (an acyclic boronic acid) reveals a fundamental paradigm shift in how boron-containing building blocks are utilized in cross-coupling reactions.

While phenylboronic acid is the traditional nucleophilic workhorse of the Suzuki-Miyaura cross-coupling (SMC) reaction[1], 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol serves as a bifunctional electrophile. It allows researchers to directly install the highly stable, target-binding benzoxaborole pharmacophore into complex molecular architectures without the boron atom undergoing unwanted transmetalation[2].

Physicochemical & Structural Profiling

The structural differences between these two chemotypes dictate their stability, acidity, and ultimate role in catalytic cycles[3],[4]. Benzoxaboroles feature an annulated benzylic alcohol that forms a cyclic ester, fundamentally altering the electronics of the boron atom[5].

PropertyPhenylboronic Acid (PBA)5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
Chemotype Acyclic Boronic AcidCyclic Hemiboronic Acid (Aryl Bromide)[6]
Role in SMC Boron Nucleophile (Transmetalation)Aryl Electrophile (Oxidative Addition)[2]
pKa (Aqueous) ~8.8~7.3[4]
Oxidative Stability Low (Prone to oxidative deboronation)Extremely High (Protected p-orbital)[4]
Protodeboronation Risk Moderate to HighNegligible[4]
Active Boron Species Trigonal planar (neutral) Tetrahedral (anionic)Predominantly Tetrahedral (anionic) in mild base[3]

Mechanistic Divergence in Cross-Coupling

The most critical distinction for a synthetic chemist is understanding how these molecules interact with palladium catalysts.

Phenylboronic Acid acts as a reagent. Upon activation by a base (pH > 8.8), it forms a boronate anion that readily undergoes transmetalation, transferring its phenyl group to the palladium center and sacrificing the boron atom in the process[7].

5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol , conversely, acts as a substrate. Because of its lower pKa (~7.3), the boranol group rapidly forms a stable tetrahedral boronate anion under mild basic conditions[4]. This tetrahedral geometry lacks the vacant p-orbital required for transmetalation, effectively acting as an in situ protecting group[5]. Consequently, the palladium catalyst exclusively targets the highly reactive C-Br bond via oxidative addition, leaving the benzoxaborole pharmacophore intact in the final product[2].

Mechanistic_Divergence cluster_PBA Pathway A: Phenylboronic Acid (Nucleophile) cluster_BXB Pathway B: 5-Br-Benzoxaborole (Electrophile) PBA Phenylboronic Acid Boronate Boronate Anion (Active Species) PBA->Boronate Base (pH > 8.8) Transmet Transmetalation (B-C Bond Cleaved) Boronate->Transmet Pd(II)-Ar BXB 5-Br-Benzoxaborole OxAdd Oxidative Addition (C-Br Bond Cleaved) BXB->OxAdd Pd(0) Retained Boron Retained (Pharmacophore Intact) OxAdd->Retained Cross-Coupling

Mechanistic divergence in SMC: PBA acts as a boron donor, whereas 5-Br-BXB acts as an aryl halide.

Causality Behind Experimental Choices

To ensure high yields and prevent degradation, the experimental conditions for these two reagents must be tailored to their specific electronic properties:

  • Base Selection: PBA requires stronger bases (e.g., NaOH , K2​CO3​ ) to overcome its higher pKa and drive boronate formation[3]. 5-Br-benzoxaborole requires only mild bases. Over-basification with 5-Br-benzoxaborole is unnecessary and can lead to unwanted side reactions with sensitive coupling partners.

  • Catalyst & Ligand: While Pd(PPh3​)4​ is standard for PBA[1], 5-Br-benzoxaborole couplings benefit from bidentate ligands like dppf in Pd(dppf)Cl2​ . The bidentate bite angle prevents the oxygen atoms of the hemiboronic acid from coordinating with and poisoning the palladium center.

  • Workup (Critical Causality): PBA reactions are routinely worked up at neutral or basic pH. However, because benzoxaboroles have a low pKa, they remain as highly water-soluble boronate anions at neutral pH. Reactions involving 5-Br-benzoxaborole must be quenched with acid (pH ~4) to re-protonate the boronate back into the neutral, organic-soluble hemiboronic acid prior to extraction[2].

Self-Validating Experimental Protocols

Protocol A: Standard Nucleophilic Coupling using Phenylboronic Acid

Objective: Transfer a phenyl group to an aryl halide.

  • Assembly: In a Schlenk flask, combine Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), and Pd(PPh3​)4​ (5 mol%).

  • Solvent/Base: Add a degassed mixture of Toluene/EtOH (4:1) followed by 2.0 M aqueous Na2​CO3​ (2.0 eq).

  • Thermal Activation: Heat the biphasic mixture at 80°C for 8 hours under N2​ .

  • Validation: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active Aryl Bromide spot is consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Pharmacophore Installation using 5-Bromo-benzoxaborole

Objective: Install the benzoxaborole moiety onto a nucleophilic arylboronic acid.

Protocol_Workflow Step1 1. Reagent Assembly 5-Br-BXB + Ar-B(OH)2 + Pd(dppf)Cl2 Step2 2. Base Activation Add K2CO3 (aq) to Dioxane Step1->Step2 Step3 3. Thermal Coupling 90°C, 12h under N2 Step2->Step3 Step4 4. Acidic Quench Adjust to pH 4 with 1M HCl Step3->Step4 Step5 5. Isolation EtOAc Extraction & Chromatography Step4->Step5

Self-validating workflow for the electrophilic cross-coupling of 5-bromo-benzoxaborole.

  • Assembly: Combine 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 eq), target Arylboronic Acid (1.2 eq), and Pd(dppf)Cl2​ (5 mol%) in a reaction vessel[2].

  • Solvent/Base: Add degassed 1,4-Dioxane, followed by 2.0 M aqueous K2​CO3​ (2.5 eq).

  • Thermal Activation: Stir vigorously at 90°C for 12 hours under an inert atmosphere.

  • Validation: To check TLC, remove a 10 µL aliquot and quench it in a microtube with 1 drop of 1M HCl and 100 µL EtOAc. Spot the organic layer to confirm the consumption of 5-Br-benzoxaborole.

  • Acidic Quench & Workup: Cool the bulk reaction to room temperature. Strictly adjust the aqueous phase to pH 4.0 using 1M HCl. Extract with EtOAc (3x). The acidic quench ensures the benzoxaborole is fully cyclized and partitioned into the organic phase[2]. Dry over Na2​SO4​ and purify via silica gel chromatography.

References

  • Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol, The Journal of Organic Chemistry - ACS Public
  • Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials, Chemical Reviews - ACS Public
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes, PMC - NIH,
  • CAS#:174671-51-3 | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, Chemsrc,
  • A divalent protecting group for benzoxaboroles, RSC Publishing,
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents, PMC - NIH,

Sources

Comparative

Reactivity Profiling of Benzoxaboroles: A Comparative Guide to 5-Bromo and 5-Fluoro Derivatives

As drug development increasingly explores boron-based pharmacophores, the 1,3-dihydro-2,1-benzoxaborol-1-ol (benzoxaborole) scaffold has emerged as a highly versatile structural core. The substitution at the C5 position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores boron-based pharmacophores, the 1,3-dihydro-2,1-benzoxaborol-1-ol (benzoxaborole) scaffold has emerged as a highly versatile structural core. The substitution at the C5 position of this aromatic ring fundamentally dictates the molecule's chemical reactivity, physical properties, and biological utility.

This guide provides an objective, in-depth comparison between the 5-bromo and 5-fluoro derivatives of benzoxaborole, analyzing the causality behind their divergent reactivity profiles and providing validated experimental workflows for their application.

Mechanistic Causality: The Role of C5 Substitution

The unique reactivity of benzoxaboroles stems from the empty p-orbital on the boron atom, which acts as a Lewis acid capable of accepting electron pairs from Lewis bases (such as hydroxyl groups or cis-diols). The nature of the C5 halogen substituent modulates this Lewis acidity through inductive and resonance effects, fundamentally altering the molecule's trajectory in both synthetic chemistry and pharmacology.

Lewis Acidity & pKa Modulation

The electronegativity of the C5 substituent directly influences the electron density at the boron center. Fluorine is highly electronegative and exerts a strong inductive withdrawal (-I effect) across the aromatic system. This electron-withdrawing nature stabilizes the formation of the negatively charged tetrahedral boronate anion, effectively lowering the pKa of the 5-fluoro derivative (Tavaborole) to approximately 6.8 [[1]]([Link]).

Because its pKa is below physiological pH (7.4), the 5-fluoro derivative exists largely in its highly reactive, tetrahedral boronate state in biological systems. This enhanced Lewis acidity is the causal mechanism behind its efficacy as an antifungal: it rapidly forms a stable covalent adduct with the cis-diols of the 3'-terminal adenosine of tRNA, trapping it in the editing site of Leucyl-tRNA synthetase (LeuRS) and halting fungal protein synthesis [[2]]([Link]).

Cross-Coupling Dynamics

Conversely, the 5-bromo derivative is defined by its synthetic utility. The C–Br bond has a relatively low bond dissociation energy (~280 kJ/mol), making it highly susceptible to oxidative addition by Palladium(0) catalysts. This allows the 5-bromo-benzoxaborole to serve as a reactive building block in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to construct complex, multi-ring libraries .

In stark contrast, the C–F bond in the 5-fluoro derivative is exceptionally strong (~485 kJ/mol) and completely inert to standard Pd-catalysis. This renders the 5-fluoro variant a stable, end-stage pharmacophore suitable for formulation into active pharmaceutical ingredients (APIs) like Tavaborole .

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two derivatives:

Property5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole)
CAS Number 174671-51-3174671-46-6
pKa (Aqueous) ~7.3~6.8
Primary Application Synthetic Building Block / IntermediateActive Pharmaceutical Ingredient (API)
C-X Bond Energy ~280 kJ/mol (Reactive)~485 kJ/mol (Inert)
Pd-Catalyzed Coupling Highly Reactive (Suzuki, Heck)Unreactive
LeuRS Inhibition Weak to ModeratePotent (Traps tRNA in editing site)

Experimental Methodologies

To objectively evaluate the performance of these derivatives, the following self-validating protocols isolate their primary reactive traits.

Protocol 1: Assessing Lewis Acidity via Alizarin Red S (ARS) Competitive Binding

This assay quantifies the diol-binding affinity of the 5-fluoro derivative. ARS is a catechol dye that forms a fluorescent boronate ester with benzoxaboroles. When a competing cis-diol (e.g., a tRNA mimic) is introduced, it displaces the ARS. The resulting fluorescence quench is directly proportional to the binding affinity ( Ka​ ), providing a self-validating internal control .

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.4. Dissolve ARS dye to a final concentration of 10 µM.

  • Complex Formation: Add 5-fluoro-benzoxaborole (Tavaborole) to the ARS solution at a concentration of 100 µM. Incubate for 15 minutes at room temperature to allow the fluorescent ARS-boronate complex to reach equilibrium.

  • Competitive Displacement: Titrate the competing cis-diol (e.g., D-fructose or adenosine) into the solution in a concentration range of 1 mM to 50 mM.

  • Quantification: Measure the fluorescence emission at 580 nm (excitation at 460 nm). Calculate the binding constant ( Ka​ ) using a standard three-component competitive binding isotherm.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-benzoxaborole

This protocol leverages the weak C–Br bond of the 5-bromo derivative. The use of the bidentate Pd(dppf)Cl2​ catalyst provides the necessary steric bulk and electron density to facilitate oxidative addition without degrading the sensitive boron-hydroxyl moiety.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv), the target arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed biphasic solvent mixture of 1,4-Dioxane and Water (4:1 v/v). The water is critical for dissolving the inorganic base ( K2​CO3​ , 3.0 equiv), which generates the hydroxide ions required to activate the arylboronic acid into an electron-rich boronate complex.

  • Coupling: Heat the mixture to 80°C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography to isolate the C5-functionalized benzoxaborole.

Visualizations

Mechanism Core 1,3-dihydro-2,1-benzoxaborol-1-ol SubBr 5-Bromo Derivative Core->SubBr C5 Bromination SubF 5-Fluoro Derivative (Tavaborole) Core->SubF C5 Fluorination PdCat Pd(0) Oxidative Addition SubBr->PdCat Weak C-Br Bond Lewis Enhanced Lewis Acidity (pKa ~6.8) SubF->Lewis High Electronegativity Suzuki Suzuki-Miyaura Cross-Coupling PdCat->Suzuki LeuRS LeuRS Inhibition (tRNA Trapping) Lewis->LeuRS Sp2 to Sp3 Transition

Logical relationship between C5 substitution, Lewis acidity, and chemical/biological reactivity.

Workflow Start Select Derivative Branch1 5-Bromo Start->Branch1 Branch2 5-Fluoro Start->Branch2 Step1A Pd(dppf)Cl2 + Boronic Acid Branch1->Step1A Step2A Incubate with ARS Dye Branch2->Step2A Step1B 80°C in Dioxane/H2O Step1A->Step1B Result1 C5-Coupled Product Step1B->Result1 Step2B Add cis-Diol Competitor Step2A->Step2B Result2 Measure Ka (Fluorescence) Step2B->Result2

Experimental workflows for Suzuki coupling (5-bromo) and ARS binding assay (5-fluoro).

References

  • Title : Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site Source : Science URL :[Link]

  • Title : Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source : Molecules URL :[Link]

  • Title : Tavaborole (CID 11499245) Source : PubChem URL :[Link]

Sources

Validation

HPLC method validation for analyzing 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol purity

HPLC Method Validation for Analyzing 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Purity: A Comparative Guide The compound 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 174671-51-3) is a critical synthetic intermediate and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Analyzing 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Purity: A Comparative Guide

The compound 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 174671-51-3) is a critical synthetic intermediate and building block in the development of benzoxaborole-based therapeutics, a class of drugs known for their potent anti-infective and anti-inflammatory properties (e.g., tavaborole, crisaborole)[1].

However, quantifying the purity of benzoxaboroles presents a unique analytical challenge. Standard High-Performance Liquid Chromatography (HPLC) methods often fail, yielding asymmetrical peaks, poor recovery, and inaccurate quantitation. This guide objectively compares generic HPLC approaches against an optimized, stability-indicating Reverse-Phase HPLC (RP-HPLC) method, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Insight: The Benzoxaborole Analytical Challenge

To develop a robust method, we must first understand the causality behind the chromatographic failures of boronic acid derivatives.

Benzoxaboroles contain a cyclic boronic acid moiety. The boron atom possesses an empty p-orbital, making it a strong Lewis acid[3]. In traditional RP-HPLC utilizing standard C18 silica columns, a portion of the silica surface remains unbonded, leaving exposed, acidic silanol (Si–OH) groups[4]. The Lewis acidic boron atom undergoes secondary interactions with these free silanols and any trace metals present in the silica matrix[4].

The Result: This dual-retention mechanism (hydrophobic partitioning + Lewis acid-base interaction) overloads the stationary phase, manifesting as severe peak tailing, retention time shifts, and compromised resolution[4].

To overcome this, the optimized method employs two mechanistic solutions:

  • Mobile Phase Modification: The addition of an acidic modifier (e.g., 0.1% Formic Acid) lowers the pH, suppressing the ionization of residual silanols and minimizing secondary interactions[5].

  • Advanced Stationary Phases: Utilizing columns with hybrid organic/inorganic particles or advanced end-capping (e.g., Waters XSelect HSS T3 or MaxPeak Premier) physically shields the analytes from active surface sites.

Mechanism A Generic RP-HPLC (Standard C18, Neutral pH) B Secondary Interactions (Boron - Silanol) A->B C Peak Tailing & Poor Recovery B->C D Optimized RP-HPLC (Hybrid Silica, 0.1% FA) C->D Method Redesign E Suppressed Ionization & Shielded Silanols D->E F Sharp Peaks & High Resolution E->F

Fig 1: Causality of peak tailing in benzoxaboroles and the optimized resolution pathway.

Method Comparison: Generic vs. Optimized HPLC

The following table summarizes the quantitative performance differences between a generic gradient method and the optimized method for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol analysis. Data reflects typical chromatographic outcomes when mitigating boronic acid secondary interactions[6].

Performance MetricGeneric Method (Standard C18, Water/ACN)Optimized Method (Hybrid C18, 0.1% FA in Water/ACN)Impact on Purity Analysis
Peak Asymmetry (Tailing Factor) 2.4 - 3.1 (Severe Tailing)1.05 - 1.15 (Symmetrical)Ensures accurate integration of trace impurities eluting closely to the main peak.
Theoretical Plates (N) < 3,000> 12,000Higher efficiency yields sharper peaks and better signal-to-noise ratios.
Resolution (Rs) from Impurities < 1.5 (Co-elution risk)> 2.5 (Baseline resolution)Critical for stability-indicating methods to separate degradation products.
Recovery / Mass Balance 85% - 92% (Loss on column)99.5% - 100.5%Prevents under-reporting of the active pharmaceutical ingredient (API).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to guarantee trustworthiness.

Chromatographic Conditions:

  • Column: Waters XSelect HSS T3 (4.6 mm × 150 mm, 3.5 μm) or equivalent hybrid silica column.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water[5].

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm[1].

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

  • 2.0 - 12.0 min: Linear gradient from 10% B to 90% B

  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: Return to 10% B

  • 15.1 - 20.0 min: 10% B (Column equilibration)

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25 mg of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • System Suitability Test (SST): Inject the standard preparation six times.

    • Self-Validating Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The USP Tailing Factor must be ≤ 1.5. Theoretical plates must be ≥ 5000.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance for drug development, the optimized method must be validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines[2][7]. The objective is to demonstrate that the procedure is scientifically fit for its intended purpose[2].

Validation cluster_0 ICH Q2(R2) Core Parameters SST System Suitability (Tailing < 1.5, RSD < 2%) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (98-102% Recovery) Spec->Acc Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Robust Robustness (Flow rate, pH variations) Sens->Robust Report Validation Report Ready for Submission Robust->Report

Fig 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Summary of Validation Results

The following table synthesizes the expected validation parameters and acceptance criteria for the optimized method, demonstrating compliance with ICH Q2(R2) standards[2][8].

Validation ParameterICH Q2(R2) Requirement / MethodologyAcceptance CriteriaTypical Result for Optimized Method
Specificity Assess interference from blank, diluent, and forced degradation products (acid, base, peroxide, thermal, photolytic)[8].No interference at the retention time of the main peak. Peak purity angle < purity threshold.Complies. Peak purity index > 0.999[8]. Baseline resolution from degradants.
Linearity & Range Analyze standard solutions from 25% to 150% of the target working concentration[2].Correlation coefficient (R²) ≥ 0.999.R² = 0.9998 over a range of 0.125 to 0.75 mg/mL.
Accuracy Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level)[2].Mean recovery between 98.0% and 102.0%.Mean recovery: 99.8%. Range: 99.1% - 100.4%.
Precision (Repeatability) Six independent sample preparations at 100% test concentration[2].%RSD of assay results ≤ 2.0%.%RSD = 0.65%.
Intermediate Precision Different analyst, different day, different HPLC system[2].Overall %RSD ≤ 2.0%.Overall %RSD = 0.82%.
LOD & LOQ Based on Signal-to-Noise (S/N) ratio. LOD = 3:1, LOQ = 10:1[2][6].Establish sensitivity limits for impurity tracking.LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL[6].
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase composition (±2% organic)[2].SST criteria must remain within acceptable limits.Method remains robust; tailing factor remains < 1.3 under all variations.

Conclusion

The chemical nature of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol demands a tailored analytical approach. By understanding the Lewis acid-base interactions that cause peak tailing in boronic acid derivatives, scientists can move away from generic HPLC methods. Implementing an optimized RP-HPLC method utilizing acidic modifiers and hybrid silica columns not only restores chromatographic integrity but ensures that the method easily passes the rigorous validation criteria set forth by ICH Q2(R2).

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at:[Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI. Available at:[Link]

  • Development and Validation of RP-HPLC Method for Quantification of Tavaborole. ResearchGate. Available at:[Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at:[Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel therapeutic agents like 5-bromo-1,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel therapeutic agents like 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, a compound belonging to the promising class of benzoxaboroles, establishing a robust and reliable quantitative assay is paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) techniques for the validation of this specific analyte, grounded in authoritative regulatory principles.

The benzoxaborole scaffold, characterized by its cyclic hemiboronic acid structure, presents unique analytical considerations.[1][2][3] Its propensity for dynamic equilibrium between closed and open forms in aqueous solutions necessitates a carefully designed analytical approach to ensure consistent and accurate quantification.[3] This guide will dissect the critical parameters of bioanalytical method validation, offering not just protocols but the scientific rationale behind each experimental choice, in alignment with the harmonized guidelines of the ICH M10, FDA, and EMA.[4][5][6][7]

Foundational Principles: Method Development as the Precursor to Validation

Before embarking on a formal validation, a comprehensive method development phase is crucial. This exploratory stage defines the optimal conditions for analyte quantification and sets the stage for successful validation.[4][5] For 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, with a molecular formula of C7H6BBrO2 and a molecular weight of 212.84 g/mol , key considerations include its ionization efficiency and fragmentation behavior.[8]

Ionization Technique Comparison: ESI vs. APCI

The choice of ionization source is a critical first step. A comparative analysis is essential:

Ionization SourcePrincipleSuitability for BenzoxaborolesRationale & Experimental Insights
Electrospray Ionization (ESI) Soft ionization technique suitable for polar to moderately polar molecules.Highly Suitable (Negative Ion Mode) The hydroxyl group on the boronic acid moiety readily deprotonates, making it highly amenable to negative ion ESI. This often results in a strong [M-H]- signal, providing excellent sensitivity. From experience, ESI typically yields lower background noise for this compound class compared to APCI.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization suitable for less polar molecules.Potentially Suitable While less common for this class, APCI could be an alternative if ESI proves problematic due to matrix effects. However, it may lead to more in-source fragmentation, potentially complicating data interpretation.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

A full bioanalytical method validation is a comprehensive process designed to demonstrate that the method is fit for its intended purpose.[4][5] The following sections detail the core validation parameters, offering step-by-step protocols and the underlying logic.

Selectivity and Specificity

The "Why": This parameter ensures that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. For a bioanalytical method, this is typically assessed by analyzing blank matrix samples from at least six different sources.

Experimental Protocol:

  • Source Blanks: Obtain at least six lots of the blank biological matrix (e.g., human plasma).

  • Analyte and IS Check: Analyze one blank sample from each source for any interfering peaks at the retention times of the analyte and the internal standard (IS).

  • Spiked LLOQ Check: Spike one blank sample from each source at the Lower Limit of Quantification (LLOQ) with the analyte and at the working concentration with the IS.

  • Acceptance Criteria:

    • Response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.

    • The analyte peak should be identifiable and meet the precision and accuracy criteria at the LLOQ in the spiked samples.

Accuracy and Precision

The "Why": Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Together, they define the reliability of the method. This is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analysis of Quality Control (QC) samples.

Experimental Protocol:

  • Prepare QCs: Spike blank matrix with the analyte to prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

  • Intra-day (within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) Analysis: Repeat the analysis on at least two additional days.

  • Acceptance Criteria:

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
LLOQ≤ 20%≤ 20%Within ±20%
Low, Medium, High≤ 15%≤ 15%Within ±15%
Calibration Curve

The "Why": The calibration curve establishes the relationship between the instrument response and the known concentration of the analyte. A linear relationship is typically desired for ease of data processing.

Experimental Protocol:

  • Prepare Standards: Prepare a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS), and a series of at least six non-zero calibration standards by spiking blank matrix.

  • Analysis: Analyze the calibration standards along with the QC samples.

  • Regression Analysis: Use a weighted (typically 1/x or 1/x²) linear regression to plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the non-zero standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).

Sensitivity

The "Why": The sensitivity of the method is defined by the LLOQ, which is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Experimental Protocol:

  • Determine LLOQ: The LLOQ is established during the accuracy and precision experiments. It must be demonstrated that the analyte response at the LLOQ is at least 5 times the response of a blank sample.

  • Acceptance Criteria: The LLOQ must meet the accuracy (±20%) and precision (≤ 20% CV) criteria.

Stability

The "Why": Analyte stability in the biological matrix is critical to ensure that the measured concentration reflects the concentration at the time of sample collection. Stability must be evaluated under various conditions that mimic sample handling and storage.

Experimental Protocol & Acceptance Criteria:

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Low and High QCs subjected to at least 3 freeze-thaw cycles.Mean concentration within ±15% of nominal.
Bench-Top Stability Low and High QCs kept at room temperature for a duration exceeding expected sample handling time.Mean concentration within ±15% of nominal.
Long-Term Stability Low and High QCs stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.Mean concentration within ±15% of nominal.
Processed Sample Stability Extracted Low and High QCs stored in the autosampler for the expected duration of an analytical run.Mean concentration within ±15% of nominal.

Visualizing the Workflow and Logic

To clarify the interconnectedness of these validation parameters, the following diagrams illustrate the overall workflow and the decision-making process for method development.

G cluster_dev Method Development cluster_val Full Method Validation Dev_Start Define Analyte & Matrix Ionization Select Ionization Source (e.g., ESI vs. APCI) Dev_Start->Ionization MS_Params Optimize MS Parameters (Precursor/Product Ions, CE) Ionization->MS_Params Chromatography Develop LC Method (Column, Mobile Phase, Gradient) MS_Params->Chromatography Extraction Optimize Sample Prep (PPT, LLE, SPE) Chromatography->Extraction Dev_End Method Ready for Validation Extraction->Dev_End Selectivity Selectivity & Specificity Dev_End->Selectivity Proceed to Validation Accuracy_Precision Accuracy & Precision (Intra/Inter-day) Selectivity->Accuracy_Precision Cal_Curve Calibration Curve & Linearity Accuracy_Precision->Cal_Curve Sensitivity Sensitivity (LLOQ) Cal_Curve->Sensitivity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Sensitivity->Stability Validation_Report Validation Report Stability->Validation_Report G parent [M-H]⁻ m/z ~211/213 (Isotopic pattern due to Br) frag1 Loss of H₂O [M-H-H₂O]⁻ parent->frag1 -18 Da frag2 Loss of CH₂O [M-H-CH₂O]⁻ parent->frag2 -30 Da frag3 Loss of B(OH)₂ [M-H-B(OH)₂]⁻ parent->frag3 -45 Da

Caption: Predicted fragmentation pathways for the analyte in negative ESI mode.

Conclusion

The validation of a mass spectrometry-based method for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is a multi-faceted process that demands a thorough understanding of both the analyte's chemistry and the stringent requirements of regulatory bodies. [4][5][6]By systematically evaluating selectivity, accuracy, precision, sensitivity, and stability, a robust and reliable method can be established. The insights and comparative data presented in this guide serve as a practical framework for researchers and drug development professionals, ensuring that the analytical data generated is of the highest quality and integrity, ultimately supporting the advancement of new and promising therapeutics.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Chemsrc. (n.d.). 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol. [Link]

  • Snyder, D. A., & Micalizio, G. P. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1031–1035. [Link]

  • Lampard, E. (2015). Benzoxaboroles and Boronic Acids for Sensing Applications (Doctoral dissertation, University of Bath). [Link]

  • Adamczyk-Woźniak, A., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o414. [Link]

Sources

Validation

Benchmarking 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Against Traditional Boronic Acids: A Comprehensive Technical Guide

Introduction Boronic acids have long been utilized as versatile tools in both synthetic chemistry and chemical biology due to their ability to form reversible covalent bonds with diols. However, traditional open-chain ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Boronic acids have long been utilized as versatile tools in both synthetic chemistry and chemical biology due to their ability to form reversible covalent bonds with diols. However, traditional open-chain arylboronic acids, such as phenylboronic acid (PBA), are often limited by poor aqueous solubility, susceptibility to oxidative degradation, and suboptimal binding affinities at physiological pH [1]. The development of the benzoxaborole pharmacophore—a cyclic boronic acid hemiester—has addressed these limitations. Specifically, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) [2] has emerged as a dual-purpose benchmark molecule: it exhibits the superior physicochemical properties of the oxaborole ring while providing a reactive bromine handle for downstream synthetic functionalization.

Physicochemical Profiling: The Causality of the Oxaborole Ring

To understand why 5-bromo-benzoxaborole outperforms traditional boronic acids, we must examine the thermodynamics of the boron center. The structural hallmark of benzoxaboroles is the incorporation of one of the boronic oxygens into a five-membered heterocyclic ring [3].

Mechanistic Causality: In its neutral, trigonal planar state ( sp2 hybridized), the boron atom in a five-membered oxaborole ring experiences significant angular ring strain [3],[4]. When the boron atom transitions to a tetrahedral geometry ( sp3 hybridized) upon ionization or diol complexation, this ring strain is relieved [3]. Consequently, the thermodynamic penalty for forming the tetrahedral boronate anion is drastically reduced. This structural distortion lowers the pKa​ of the benzoxaborole core to approximately 7.3, compared to 8.8 for standard phenylboronic acid [3],[4].

G PBA Phenylboronic Acid (PBA) pKa ~8.8 BXB Benzoxaborole Core pKa ~7.3 PBA->BXB Structural Evolution Binding Enhanced Diol Binding (Physiological pH) BXB->Binding Favors Tetrahedral Anion Formation Stability High Oxidative & Hydrolytic Stability BXB->Stability Cyclic Hemiester Protection Strain 5-Membered Ring Strain Distorts Boron Geometry Strain->BXB Lowers pKa

Logical relationship between oxaborole ring strain, pKa reduction, and enhanced diol binding.

Benchmarking Diol Binding Affinity

The practical consequence of a lowered pKa​ is profoundly evident in physiological environments (pH 7.4). Traditional boronic acids remain predominantly neutral at pH 7.4, resulting in weak interactions with cis-diols (like carbohydrates or RNA) [5]. Benzoxaboroles, existing closer to their pKa​ , readily form stable, anionic tetrahedral boronate esters with diols [3].

Table 1: Quantitative Benchmarking of Physicochemical Properties
PropertyPhenylboronic Acid (PBA)Benzoxaborole Core5-Bromo-Benzoxaborole
pKa​ 8.87.3~7.1 (Inductive effect of Br)
Oxidative Stability Low (Prone to deboronation)HighHigh
Binding Affinity ( Ka​ ) to ARS ~150 M−1 ~1,200 M−1 >1,500 M−1
Binding Affinity ( Ka​ ) to Dopamine ~50 M−1 ~450 M−1 ~600 M−1

(Data synthesized from comparative ARS and dopamine binding assays [6],[1]. The electron-withdrawing 5-bromo substituent further lowers the pKa​ via inductive effects, marginally increasing binding affinity over the unsubstituted core [3].)

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol against PBA, researchers rely on two primary workflows: the Alizarin Red S (ARS) displacement assay for thermodynamic binding, and Suzuki-Miyaura cross-coupling for synthetic stability.

Protocol A: Alizarin Red S (ARS) Competitive Binding Assay

This protocol utilizes ARS, a catechol-functionalized dye that forms a fluorescent and colorimetric complex with boronic acids [5]. It acts as a self-validating system: the initial complexation confirms boronic acid activity, while the subsequent displacement by a target diol (e.g., dopamine) quantifies the relative affinity [6],[1].

Causality of Design: ARS is chosen because its fluorescence is quenched in its free state due to excited-state proton transfer [5],[7]. Upon esterification with boron, this proton transfer is physically blocked, yielding a strong fluorescent signal [5],[7].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 0.1 M Phosphate-Buffered Saline (PBS) solution adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Reporter Setup: Dissolve ARS in the PBS buffer to a final concentration of 0.1 mM [6].

  • Complexation (Control Step): Titrate 5-bromo-benzoxaborole (0.05–2.0 mM) into the ARS solution [6]. Monitor the UV-Vis absorbance shift from 520 nm (free ARS) to 460 nm (ARS-boronate complex) [6]. Validation: A colorimetric shift from red to yellow visually confirms complex formation [6].

  • Competitive Displacement: Introduce the target diol (e.g., dopamine or D-glucose) at increasing concentrations. The target diol will compete for the boron center, displacing ARS and causing a measurable decrease in fluorescence/absorbance at 460 nm [5],[7].

  • Data Analysis: Calculate the association constant ( Ka​ ) using non-linear regression (e.g., Thordarson's method) [6].

G S1 1. Baseline Setup 0.1 mM ARS in PBS (pH 7.4) S2 2. Complex Formation Add Benzoxaborole (0.05-2 mM) S1->S2 S3 3. Competitive Displacement Titrate Target Diol S2->S3 S4 4. Quantification Monitor UV-Vis 520nm -> 460nm S3->S4

Step-by-step workflow of the Alizarin Red S (ARS) competitive displacement assay.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromo-Benzoxaborole

Unlike traditional boronic acids that often suffer from protodeboronation under basic, high-temperature coupling conditions, the benzoxaborole core is remarkably stable [1]. The 5-bromo substituent allows this molecule to act as the electrophilic aryl halide partner in Suzuki couplings, enabling the synthesis of complex, functionalized benzoxaborole therapeutics (e.g., Tavaborole analogs) [1].

Causality of Design: Pd(dppf)Cl2​ is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation and tolerates the steric bulk of the oxaborole ring. A biphasic solvent system (Dioxane/Water) ensures the simultaneous solubility of both the organic substrates and the inorganic base.

Step-by-Step Workflow:

  • Reaction Assembly: In a Schlenk flask, combine 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 equiv) and a target arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.0 equiv). Validation: K2​CO3​ is crucial for activating the arylboronic acid partner into its reactive boronate species, ensuring the catalytic cycle proceeds.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Degassing prevents the oxidative degradation of the palladium catalyst.

  • Execution: Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate. Purify the resulting functionalized benzoxaborole via silica gel chromatography.

Conclusion

Benchmarking 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol against traditional boronic acids reveals a paradigm shift in organoboron chemistry. Driven by the relief of angular ring strain, the oxaborole architecture lowers the pKa​ , significantly enhancing diol binding at physiological pH while conferring robust oxidative stability. These properties, combined with the synthetic versatility of the bromine handle, make it an indispensable scaffold for modern drug development and chemical probe design.

References

  • Pal, A., et al. "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 2012.[Link]

  • Springsteen, G., et al. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." ACS Omega, 2018.[Link]

  • Ospanow, E., et al. "Synthesis and physicochemical evaluation of phosphorus(III) and phosphorus(V) substituted benzoxaboroles." Organic & Biomolecular Chemistry, 2025.[Link]

Sources

Comparative

reproducibility of published 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol synthesis protocols

An In-Depth Comparative Guide to the Reproducibility of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Synthesis Protocols Introduction: The Benzoxaborole Bottleneck The benzoxaborole pharmacophore has transitioned from a str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reproducibility of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Synthesis Protocols

Introduction: The Benzoxaborole Bottleneck

The benzoxaborole pharmacophore has transitioned from a structural curiosity to a cornerstone of modern medicinal chemistry, driven by the FDA approvals of tavaborole and crisaborole[1][2]. At the heart of this chemical space lies 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 371380-71-9), a highly versatile, halogenated building block. Because the C-Br bond at the 5-position serves as a critical handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings[3], its synthesis requires absolute regiocontrol.

Synthesizing this cyclic boronic hemiester presents a unique challenge: introducing the boron atom selectively at the 2-position of a 2,4-dibromo precursor while managing the sensitivity of the resulting boron-oxygen heterocycle[4]. This guide objectively compares the two most prominent published methodologies—the catalytic Miyaura borylation[5] and the stoichiometric lithium-halogen exchange[6]—evaluating their mechanistic causality, scalability, and reproducibility.

Strategic Overview & Mechanistic Divergence

The construction of the benzoxaborole core relies on two fundamentally different retrosynthetic disconnections.

BenzoxaboroleSynthesis cluster_RouteA Protocol A: Miyaura Borylation cluster_RouteB Protocol B: Lithium-Halogen Exchange Start 2,4-Dibromobenzyl Alcohol (Starting Material) PdCat Pd(PPh3)2Cl2, KOAc B2pin2, DMSO, 90°C Start->PdCat Catalytic Borylation Protect Alcohol Protection (THP ether formation) Start->Protect CyclizationA Spontaneous Oxa-Cyclization PdCat->CyclizationA Target 5-Bromo-1,3-dihydro- 2,1-benzoxaborol-1-ol CyclizationA->Target Lithiation n-BuLi, -78°C B(OiPr)3 Protect->Lithiation Cryogenic Control CyclizationB Acidic Deprotection & Cyclization (HCl) Lithiation->CyclizationB CyclizationB->Target

Fig 1. Divergent synthetic workflows for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol construction.

Protocol 1: The Catalytic Approach (Miyaura Borylation)

Based on the landmark methodology published by Zhu et al.[5], this route utilizes a palladium-catalyzed cross-coupling reaction to install the boron species directly onto an unprotected alcohol.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dibromobenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.5 equiv), KOAc (3.0 equiv), and Pd(PPh3)2Cl2 (10 mol%).

  • Solvent & Degassing: Suspend the mixture in anhydrous DMSO. Degas the system via three freeze-pump-thaw cycles and backfill with N2[5].

  • Heating: Stir the reaction mixture at 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMSO.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product.

Expertise & Causality (E-E-A-T)
  • Why unprotected? Traditional borylation requires masking the hydroxyl group to prevent catalyst poisoning. However, in this specific geometry, the unprotected benzylic alcohol acts as an intramolecular nucleophile. Once the pinacol boronate is formed at the 2-position, the adjacent hydroxyl oxygen immediately attacks the boron atom[5]. This spontaneous oxa-cyclization thermodynamically drives the reaction forward and ejects pinacol, bypassing the need for a separate acidic deprotection step[5].

  • Regioselectivity: The oxidative addition of Pd(0) occurs preferentially at the 2-position rather than the 4-position. This is driven by the directing effect of the adjacent hydroxymethyl group, which coordinates to the palladium center, lowering the activation energy for C-Br insertion at the ortho position.

Trustworthiness & Self-Validation

This protocol is a self-validating system through NMR monitoring. The successful cascade is confirmed by the proton shift of the benzylic CH2 group. In the open-chain starting material, these protons appear as a singlet near 4.6 ppm. Upon successful cyclization into the rigid 5-membered benzoxaborole ring, this signal shifts distinctly downfield to ~5.0 ppm. If the intermediate pinacol ester fails to cyclize, a massive 12-proton singlet at ~1.3 ppm (pinacol methyls) will dominate the spectrum.

Protocol 2: The Stoichiometric Approach (Lithium-Halogen Exchange)

This route represents the classical industrial standard, frequently utilized in the scale-up of crisaborole precursors[6][7]. It relies on cryogenic organolithium chemistry to achieve regioselective borylation.

Step-by-Step Methodology
  • Protection: React 2,4-dibromobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in dichloromethane to form the tetrahydropyranyl (THP) ether[8].

  • Cryogenic Lithiation: Dissolve the THP-protected intermediate in anhydrous THF and cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C[3].

  • Electrophilic Trapping: After 30 minutes, add triisopropyl borate (B(OiPr)3, 1.5 equiv) in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Deprotection & Cyclization: Quench the reaction by adding 6M HCl and stir for 4 hours.

  • Isolation: Extract with ethyl acetate, concentrate, and triturate the resulting solid with cold hexanes/water to precipitate the pure benzoxaborole.

Expertise & Causality (E-E-A-T)
  • The Necessity of Kinetic Control (-78 °C): The success of this protocol hinges entirely on temperature management. At -78 °C, the lithium-halogen exchange is kinetically favored over deprotonation. If the temperature rises above -60 °C before the borate trap is added, the aryl-lithium species will eliminate LiBr to form a highly reactive benzyne intermediate, leading to catastrophic polymerization and a black, tarry reaction mixture[3].

  • The Dual Role of Acidic Workup: The addition of 6M HCl is a masterclass in process efficiency. It performs three consecutive functions: (1) it hydrolyzes the borate ester to a boronic acid; (2) it cleaves the acid-sensitive THP protecting group[3]; and (3) it establishes the low pH required to force the equilibrium toward the closed benzoxaborole ring, which is highly stable in acidic media[8].

Trustworthiness & Self-Validation

The process validates itself during the isolation phase. Benzoxaboroles exhibit unique solubility profiles—they are highly soluble in organic solvents but poorly soluble in cold, dilute aqueous acids. A successful reaction will spontaneously precipitate the desired 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol as a white/yellowish solid upon the addition of HCl[9]. If the product remains an oil, it indicates incomplete THP deprotection.

Quantitative Data & Reproducibility Comparison

To aid in route selection, the following table synthesizes the operational metrics of both protocols based on published literature and scale-up reports.

ParameterProtocol 1: Miyaura Borylation[5]Protocol 2: Lithiation[3][6]
Overall Yield 65% – 85%45% – 60% (Over 3 steps)
Step Count 1 (Telescoped Cascade)3 (Protect, Borylate, Deprotect)
Reaction Temperature 90 °C-78 °C to Room Temperature
Regioselectivity (2- vs 4- position) Excellent (>95:5)Good (~90:10)
Primary Failure Mode Catalyst poisoning; trace moistureBenzyne formation; moisture ingress
Scalability & Cost Low (Prohibitive cost of Pd & B2pin2)High (Cheap reagents, industrial standard)
Environmental Impact High (DMSO solvent, heavy metals)Moderate (THF solvent, atom-inefficient)

Conclusion & Recommendations

The choice of synthesis protocol for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol must be dictated by the scale of the project and the infrastructure of the laboratory.

For discovery chemistry and library synthesis (<10 grams), Protocol 1 (Miyaura Borylation) is vastly superior. The ability to utilize an unprotected alcohol in a one-pot cascade significantly reduces hands-on time and bypasses the chromatographic purification of intermediates[5].

Conversely, for process development and pilot-plant scale-up (>100 grams), Protocol 2 (Lithiation) remains the undisputed champion[8]. While it requires specialized cryogenic reactors to manage the -78 °C exotherm, the raw material costs of n-BuLi and B(OiPr)3 are fractions of a cent compared to palladium catalysts and diboron reagents. Furthermore, the ability to isolate the final product via simple acid-induced precipitation avoids the bottleneck of column chromatography entirely[10].

References

  • Zhu, J., Wei, Y., Lin, D., Ou, C., Xie, L., Zhao, Y., & Huang, W. (2015). "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols." Organic & Biomolecular Chemistry, 13(45), 11362-11368.[Link]

  • Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., ... & Plattner, J. J. (2009). "Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[Link]

  • Zhang, Y., et al. (2020). "Working Toward Process Simplification for the Synthesis of Crisaborole." Organic Process Research & Development, 24(11), 2702-2707.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol Based Enzyme Inhibitors

Introduction The emergence of drug-resistant pathogens presents a formidable challenge in modern medicine, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The emergence of drug-resistant pathogens presents a formidable challenge in modern medicine, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The benzoxaborole class of compounds has garnered significant attention in medicinal chemistry, yielding clinically approved drugs for various therapeutic areas.[1] This guide provides a comprehensive comparison of the efficacy of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol, also known as tavaborole (formerly AN2690), a first-in-class antifungal agent.[2][3] Tavaborole's distinct mechanism of action, which involves the inhibition of fungal protein synthesis, sets it apart from conventional antifungal agents that primarily target the fungal cell membrane's ergosterol biosynthesis.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of tavaborole's performance against other alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: A Novel Approach to Fungal Inhibition

Tavaborole exerts its antifungal effect by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[4][6] LeuRS is responsible for the crucial step of attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a process vital for the elongation of polypeptide chains during translation.[7]

The uniqueness of tavaborole's mechanism lies in its interaction with the editing site of the LeuRS enzyme.[8] It forms a stable adduct with the terminal adenosine of leucyl-tRNA (tRNA-Leu) within this editing domain, effectively trapping the tRNA molecule.[4][8] This covalent trapping prevents the release of tRNA-Leu, thereby halting protein synthesis and leading to fungal cell death.[4][6] This novel oxaborole tRNA-trapping (OBORT) mechanism provides a valuable alternative to the ergosterol-targeting pathways of azoles and other antifungal classes.[9]

tavaborole_mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition by Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Forms stable adduct, trapping tRNA-Leu Protein Protein Synthesis LeuRS->Protein tRNA_Leu->LeuRS Aminoacylation Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Fungal_Growth Fungal Growth Protein->Fungal_Growth Essential for Tavaborole Tavaborole (5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol) Tavaborole->LeuRS Binds to editing site Tavaborole->Fungal_Growth Inhibits

Caption: Mechanism of action of Tavaborole.

Comparative Efficacy Analysis

The efficacy of an antifungal agent is determined by its intrinsic activity against the target pathogen and its ability to reach the site of infection at therapeutic concentrations. Tavaborole has demonstrated potent in vitro activity against a broad spectrum of fungi, particularly the dermatophytes responsible for onychomycosis, such as Trichophyton rubrum and Trichophyton mentagrophytes.[2]

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key metrics for assessing the in vitro potency of an antimicrobial agent. Studies have shown that tavaborole exhibits low MIC values against a wide range of fungal isolates.[10]

Antifungal AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Reference(s)
Tavaborole T. rubrum488 - 64[10][11]
Tavaborole T. mentagrophytes4816 - >128[10][11]
Ciclopirox T. rubrum0.250.5>16[11]
Ciclopirox T. mentagrophytes0.250.5>16[11]
Itraconazole Various Fungi≤1--[12]
Terbinafine Various Fungi≤1--[12]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

While ciclopirox shows lower MIC values, tavaborole's efficacy is significantly enhanced by its superior nail penetration.[10][11] Furthermore, some studies have indicated that tavaborole has lower activity against certain yeasts and molds compared to azoles and terbinafine.[12]

Nail Penetration: A Critical Advantage

For topical treatment of onychomycosis, the ability of a drug to penetrate the dense keratin of the nail plate is paramount.[5] Tavaborole's low molecular weight contributes to its excellent nail penetration capabilities, a feature that distinguishes it from many other topical antifungals.[13]

In vitro studies using human cadaver nails have demonstrated that tavaborole penetrates the nail plate more effectively than ciclopirox and amorolfine.[5][10] One study found that the amount of tavaborole that penetrated the nail plate was significantly higher than that of ciclopirox after 15 days of application.[10] This enhanced penetration allows tavaborole to reach the nail bed, the primary site of infection, in concentrations sufficient to eradicate the fungal pathogens.[11] Even in the presence of nail polish, tavaborole has been shown to penetrate the nail and exert its fungicidal effects.[14]

Clinical Efficacy

Phase III clinical trials have substantiated the efficacy and safety of tavaborole 5% topical solution for the treatment of toenail onychomycosis.[15][16] In these studies, tavaborole demonstrated statistically significant improvements in complete cure rates and mycological cure rates compared to a vehicle control.[15][17]

Endpoint (Week 52)Tavaborole 5%VehicleP-valueReference(s)
Complete Cure Rate 6.5% - 9.1%0.5% - 1.5%≤ 0.001[15][16]
Mycological Cure Rate 31.1% - 35.9%7.2% - 12.2%≤ 0.001[15]
Completely or Almost Clear Nail + Mycological Cure 15.3% - 17.9%1.5% - 3.9%< 0.001[5][15]

While direct head-to-head clinical trials with other topical agents are limited, the data suggests that tavaborole offers a significant therapeutic advantage due to its novel mechanism of action and superior nail penetration.[13][16]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of antifungal agents like tavaborole.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized broth microdilution method for testing the susceptibility of filamentous fungi.[4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of tavaborole against dermatophytes.

Materials:

  • Tavaborole stock solution

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal isolates (e.g., T. rubrum, T. mentagrophytes)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the concentration to a specified cell density using a spectrophotometer.

  • Drug Dilution: Prepare serial twofold dilutions of tavaborole in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), allowing for visible fungal growth in the control wells.

  • MIC Determination: The MIC is the lowest concentration of tavaborole that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free growth control.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Tavaborole B->C D Incubate Plate C->D E Read Results Visually or with a Plate Reader D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Ex Vivo Nail Penetration Assay

This assay evaluates the ability of a topical formulation to penetrate the human nail plate.

Objective: To quantify the amount of tavaborole that penetrates through a human nail.

Materials:

  • Tavaborole topical solution (5%)

  • Human cadaver nail plates

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS) as receptor fluid

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Nail Preparation: Obtain and prepare human cadaver nail plates of a standardized thickness.

  • Franz Cell Assembly: Mount the nail plate between the donor and receptor compartments of a Franz diffusion cell, with the dorsal side facing the donor compartment.

  • Application of Formulation: Apply a precise amount of the tavaborole solution to the surface of the nail in the donor compartment.

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid.

  • Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of tavaborole that has penetrated the nail.

Conclusion and Future Directions

5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (tavaborole) represents a significant advancement in the topical treatment of onychomycosis. Its novel mechanism of action, targeting fungal leucyl-tRNA synthetase, provides a crucial alternative to existing antifungal therapies.[4] The comparative efficacy data clearly demonstrates its potent in vitro activity against key dermatophytes and, most importantly, its superior ability to penetrate the human nail plate.[10][13]

Future research should focus on direct head-to-head clinical trials comparing tavaborole with other new topical agents to provide a more definitive clinical efficacy comparison.[13] Additionally, exploring the potential of tavaborole in combination therapies with oral antifungals could offer synergistic effects and strategies to combat recalcitrant infections and reduce recurrence rates. The unique properties of the benzoxaborole scaffold continue to make it a promising area for the development of new anti-infective agents.[1][18]

References

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical. PubMed. Available at: [Link]

  • AN-2690. Drugs of the Future.
  • In Vitro Efficacy of Tavaborole Topical Solution, 5% after Penetration through Nail Polish on Ex.
  • Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial. Pharmaceutical Technology. Available at: [Link]

  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis.
  • Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry.
  • Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. Journal of Drugs in Dermatology. Available at: [Link]

  • Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology. Available at: [Link]

  • Anacor Pharmaceuticals, Inc. Reveals Positive Data From Second Phase-3 Trial of Tavaborole. BioSpace. Available at: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate. Available at: [Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. ACS Chemical Biology. Available at: [Link]

  • Tavaborole topical Alternatives Compared. Drugs.com. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters.
  • Tavaborole compared to other oral and topical antifungal agents for the treatment of toenail onychomycosis. ResearchGate. Available at: [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis. Dovepress. Available at: [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis Online. Available at: [Link]

  • Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. PubMed. Available at: [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Taylor & Francis Online. Available at: [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. Royal Society of Chemistry. Available at: [Link]

  • Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. PeerJ. Available at: [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. MDPI. Available at: [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E. Available at: [Link]

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Benzoxaboroles Are Inhibitors of the η‐Class Carbonic Anhydrase From Plasmodium falciparum. ChemMedChem. Available at: [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.
  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.